molecular formula C13H24O5 B11929451 THP-PEG1-Boc

THP-PEG1-Boc

Número de catálogo: B11929451
Peso molecular: 260.33 g/mol
Clave InChI: LZEMFIWULHSOJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

THP-PEG1-Boc is a useful research compound. Its molecular formula is C13H24O5 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C13H24O5

Peso molecular

260.33 g/mol

Nombre IUPAC

tert-butyl 2-[2-(oxan-2-yloxy)ethoxy]acetate

InChI

InChI=1S/C13H24O5/c1-13(2,3)18-11(14)10-15-8-9-17-12-6-4-5-7-16-12/h12H,4-10H2,1-3H3

Clave InChI

LZEMFIWULHSOJK-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)COCCOC1CCCCO1

Origen del producto

United States

Foundational & Exploratory

THP-PEG1-Boc: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG1-Boc is a heterobifunctional linker molecule integral to the synthesis of advanced therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its structure, properties, and applications in drug development, with a focus on experimental protocols and data presentation.

The core structure of this compound consists of three key components:

  • Tetrahydropyran (THP) group: A protecting group for the hydroxyl terminus, which can be removed under acidic conditions.

  • Polyethylene glycol (PEG) unit (n=1): A single PEG unit that enhances the solubility and pharmacokinetic properties of the resulting conjugate.

  • tert-Butyloxycarbonyl (Boc) group: A protecting group for an amino or carboxyl terminus, which is also removable under acidic conditions.

The bifunctional nature of this compound allows for the sequential or convergent attachment of two different molecular entities, such as a target protein ligand and an E3 ligase ligand in a PROTAC, or a cytotoxic payload and an antibody in an ADC.

Chemical Structure and Properties

The most common variant of this compound is tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate . Its chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C13H24O5
Molecular Weight 260.33 g/mol
Appearance To be determined
Purity >95%
Solubility To be determined

Applications in Drug Development

This compound is a versatile tool in drug development, primarily used as a linker in the construction of PROTACs and ADCs.

PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The PEG unit in this compound can improve the solubility and cell permeability of the PROTAC molecule.[1]

ADCs

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a linker. The antibody directs the ADC to a specific antigen on the surface of tumor cells. Upon internalization, the linker is cleaved, releasing the payload and inducing cell death.[] PEG linkers can enhance the stability and solubility of ADCs.[]

Experimental Protocols

PROTAC Synthesis with a PEG Linker

This protocol describes a general method for synthesizing a PROTAC using an amine-functionalized PEG linker with a Boc-protected terminus.

Step 1: Amide Coupling of POI Ligand with Amine-PEG-Boc

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-PEG-Boc linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the POI-PEG-Boc conjugate in DCM.

  • Add TFA (20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add the deprotected POI-PEG-amine conjugate to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

ADC Synthesis with a PEG Linker

This protocol outlines a general procedure for conjugating a drug-linker to an antibody.

Step 1: Antibody Reduction

  • Prepare a solution of the antibody in PBS.

  • Add a reducing agent, such as DTT or TCEP, in a 10-fold molar excess over the antibody.

  • Incubate the reaction at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

  • Remove the excess reducing agent by buffer exchange.

Step 2: Drug-Linker Conjugation

  • Prepare a solution of the maleimide-functionalized drug-PEG linker in an organic co-solvent (e.g., DMSO).

  • Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

Step 3: Purification and Characterization

  • Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Quantitative Data Presentation

The efficacy of PROTACs and ADCs is assessed using various quantitative parameters. While specific data for this compound is not available, the following tables summarize typical data obtained for PROTACs and ADCs with PEG linkers.

PROTAC Performance Metrics
PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
PROTAC X BRD4HeLa1095Fictional Example
PROTAC Y BTKMOLM-14590Fictional Example
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

ADC Performance Metrics
ADCTarget AntigenCell LineIC50 (nM)DARReference
ADC A HER2SK-BR-30.54Fictional Example
ADC B CD30Karpas 2991.23.8Fictional Example
  • IC50: The concentration of the ADC required to inhibit cell growth by 50%.

  • DAR: The average number of drug molecules conjugated to each antibody.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the general mechanisms of action for PROTACs and ADCs.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: General mechanism of action for an ADC.

References

THP-PEG1-Boc: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of THP-PEG1-Boc, a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's properties, a representative synthetic application, and its mechanism of action in targeted protein degradation.

Executive Summary

Targeted protein degradation using PROTACs represents a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective removal of disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This compound serves as a foundational building block for the linker component, offering a polyethylene glycol (PEG) spacer to control the distance between the two ends of the PROTAC, and protected functional groups for sequential, controlled synthesis. This guide details the physicochemical properties of this compound and provides a generalized protocol for its incorporation into a PROTAC, culminating in a visual representation of the PROTAC mechanism of action.

Physicochemical Properties of this compound

The quantitative data for this compound are summarized in the table below. These properties are essential for stoichiometric calculations in synthesis and for the characterization of resulting PROTAC molecules.

PropertyValue
Molecular Weight 260.33 g/mol
Chemical Formula C₁₃H₂₄O₅
IUPAC Name tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate
Synonyms THP-PEG1-t-Bu

Representative Experimental Protocol: Synthesis of a PROTAC using a THP-PEG-Boc Linker

While a specific, detailed synthesis protocol for every conceivable PROTAC is beyond the scope of this guide, the following represents a generalized, two-step procedure for the incorporation of a THP-PEG-Boc linker into a heterobifunctional PROTAC. This protocol is based on established methods for solid-phase peptide synthesis (SPPS) and the conjugation of PEG linkers.

Step 1: Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group on the this compound linker must first be removed to expose a reactive carboxylic acid.

  • Dissolution: Dissolve the this compound linker in a suitable organic solvent, such as a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times. The resulting deprotected linker, now with a free carboxylic acid, is typically used in the next step without further purification.

Step 2: Amide Coupling to an E3 Ligase Ligand

The deprotected THP-PEG linker is then coupled to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon, or a VHL ligand).

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen), dissolve the E3 ligase ligand and the deprotected THP-PEG linker in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

  • Coupling Reagents: Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Coupling Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the amide bond by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the THP-PEG-E3 ligase ligand conjugate.

The resulting molecule now has a tetrahydropyran (THP) protecting group on the other end of the PEG linker, which can be removed under acidic conditions to reveal a hydroxyl group for subsequent conjugation to the target protein ligand, thus completing the PROTAC synthesis.

Visualizing the Molecular Structure and Synthetic Workflow

To better understand the components and processes described, the following diagrams have been generated.

Caption: Chemical Structure of this compound.

G cluster_workflow Generalized PROTAC Synthesis Workflow start This compound Linker deprotection Boc Deprotection (TFA/DCM) start->deprotection activated_linker Activated Linker (Free Carboxylic Acid) deprotection->activated_linker coupling Amide Coupling (HATU/DIPEA) activated_linker->coupling e3_ligand E3 Ligase Ligand e3_ligand->coupling intermediate THP-PEG-E3 Ligase Conjugate coupling->intermediate thp_deprotection THP Deprotection (Acidic Conditions) intermediate->thp_deprotection activated_intermediate Activated Intermediate (Free Hydroxyl) thp_deprotection->activated_intermediate final_coupling Conjugation to Target Ligand activated_intermediate->final_coupling target_ligand Target Protein Ligand target_ligand->final_coupling protac Final PROTAC Molecule final_coupling->protac

Caption: Generalized PROTAC Synthesis Workflow.

The PROTAC Mechanism of Action: A Signaling Pathway

The ultimate function of a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate a specific target protein. This process is initiated by the formation of a ternary complex, as illustrated below.

G cluster_pathway PROTAC Mechanism of Action protac PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ubiquitin Transfer ub_target Polyubiquitinated Target Protein ubiquitination->ub_target proteasome 26S Proteasome ub_target->proteasome degradation Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides free_protac Recycled PROTAC degradation->free_protac

Caption: PROTAC-mediated Protein Degradation Pathway.

The PROTAC molecule acts as a scaffold, bringing the target protein and an E3 ubiquitin ligase into close proximity.[1][2][3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1] The PROTAC molecule itself is not degraded and can go on to mediate further rounds of protein degradation, acting in a catalytic manner.[1]

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, enabling the precise and modular assembly of these powerful therapeutic agents. Understanding its properties and the methodologies for its incorporation is essential for the rational design and synthesis of novel protein degraders. The catalytic mechanism of action of PROTACs offers a distinct advantage over traditional inhibitors, opening up new avenues for targeting previously "undruggable" proteins and addressing a wide range of diseases.

References

The Strategic Application of THP-PEG1-Boc in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

This technical guide focuses on the application of a specific, versatile linker building block, THP-PEG1-Boc , in the synthesis and development of PROTACs. This linker features a single polyethylene glycol (PEG) unit, which enhances hydrophilicity, flanked by a tetrahydropyranyl (THP) protecting group on one end and a tert-butyloxycarbonyl (Boc) protecting group on the other. This strategic placement of orthogonal protecting groups allows for a controlled, stepwise synthesis of the final PROTAC molecule.

Core Concepts: The Role of this compound in PROTAC Design

The structure of this compound, tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate, offers several advantages in PROTAC design and synthesis.[3] The single PEG unit provides a balance of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2]

The THP and Boc protecting groups are instrumental in the synthetic strategy. The THP group is a stable protecting group for alcohols that can be removed under acidic conditions.[4] The Boc group, protecting an amine, is also acid-labile but can often be removed under conditions that leave the THP group intact, or vice-versa, allowing for selective deprotection and sequential conjugation of the POI and E3 ligase ligands.

Physicochemical Properties and Their Impact

The physicochemical properties of a PROTAC are critical for its oral absorption and overall druglikeness. While specific data for PROTACs containing this compound is not extensively published, we can infer its impact based on the properties of short PEG linkers. The inclusion of a PEG unit generally increases the topological polar surface area (TPSA) and hydrophilicity, which can be beneficial for solubility but may need to be balanced to maintain adequate cell permeability.

Table 1: General Physicochemical Properties of PROTACs and the Influence of Short PEG Linkers

Physicochemical PropertyGeneral Range for Oral PROTACsImpact of Short PEG Linkers (e.g., PEG1)Reference
Molecular Weight (MW)> 500 DaIncreases MW
Calculated LogP (cLogP)1 - 5Generally decreases cLogP (increases hydrophilicity)
Topological Polar Surface Area (TPSA)≤ 140 ŲIncreases TPSA
Number of Rotatable Bonds (nRotB)≤ 10Increases nRotB, adding flexibility
Aqueous SolubilityVariable, often lowGenerally improves aqueous solubility

Quantitative Data on PROTACs with Short PEG Linkers

Table 2: Impact of Linker Length on PROTAC Efficacy (Representative Data)

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4PEG (3 units)> 5000< 20H661
BRD4PEG (4 units)~100> 90H661
BTKPEG (5 units)~50> 90Ramos
BTKPEG (9 units)5.9> 95Ramos

Note: This table provides illustrative data for PROTACs with short PEG linkers to demonstrate the importance of linker length. The exact performance of a PROTAC with a this compound linker would require experimental determination.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process of deprotection and coupling reactions. Below are generalized, representative protocols for the key steps.

Protocol 1: Synthesis of a PROTAC via Solution-Phase Chemistry

This protocol outlines the general steps for synthesizing a PROTAC using this compound in a solution-phase approach.

Step 1: Deprotection of the Boc Group from this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM multiple times to ensure complete removal of residual acid.

  • The resulting amine-THP-PEG1 linker (as a TFA salt) is typically used in the next step without further purification.

Step 2: Coupling of the Amine-THP-PEG1 Linker to an E3 Ligase Ligand (e.g., a Pomalidomide derivative with a carboxylic acid handle)

  • Dissolve the E3 ligase ligand (e.g., pomalidomide-COOH) in an anhydrous aprotic solvent like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected amine-THP-PEG1 linker (from Step 1, ~1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions (e.g., saturated NaHCO3, water, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase-linker conjugate.

Step 3: Deprotection of the THP Group

  • Dissolve the E3 ligase-linker conjugate in a protic solvent mixture, such as acetic acid/THF/water (3:1:1 v/v/v).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO3) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the deprotected alcohol.

Step 4: Coupling of the POI Ligand

This step will vary depending on the functional handle on the POI ligand. If the POI ligand has a leaving group (e.g., a halogen), a nucleophilic substitution with the deprotected alcohol from the linker can be performed.

  • Dissolve the deprotected E3 ligase-linker conjugate in an anhydrous aprotic solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate or cesium carbonate) and the POI ligand.

  • Heat the reaction mixture as required and stir overnight, monitoring by LC-MS.

  • Work up the reaction as described in previous steps and purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol is a standard method for quantifying the degradation of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

    • Treat the cells with varying concentrations of the synthesized PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation data against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in PROTAC action and synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of Action of a PROTAC.

PROTAC_Synthesis_Workflow start Start Materials: This compound, E3 Ligand, POI Ligand boc_deprotection Boc Deprotection (TFA/DCM) start->boc_deprotection coupling1 Amide Coupling (E3 Ligand-COOH + Linker-NH2) boc_deprotection->coupling1 purification1 Purification 1 (Chromatography) coupling1->purification1 thp_deprotection THP Deprotection (Acidic Conditions) purification1->thp_deprotection coupling2 Coupling to POI Ligand thp_deprotection->coupling2 purification2 Final Purification (Prep-HPLC) coupling2->purification2 final_protac Final PROTAC purification2->final_protac

Caption: General PROTAC Synthesis Workflow.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of PROTACs. Its orthogonally protected termini, combined with the beneficial properties of a short PEG spacer, facilitate a controlled and modular approach to PROTAC assembly. While specific quantitative data for PROTACs incorporating this exact linker remains to be broadly published, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for researchers and drug development professionals to explore its potential in the rational design of novel protein degraders. The continued exploration of such well-defined linkers will undoubtedly contribute to the advancement of the PROTAC field, leading to the development of more potent, selective, and drug-like therapeutic agents.

References

The Strategic Role of THP-PEG1-Boc in the Architecture of Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine in oncology, merging the target specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker molecule that connects the antibody and the payload. This technical guide provides an in-depth exploration of the role and application of linkers incorporating the THP-PEG1-Boc moiety, a sophisticated building block designed to optimize the performance of next-generation ADCs. We will delve into its structural components, the rationale for their inclusion, relevant quantitative data from analogous systems, detailed experimental protocols for ADC synthesis, and visual representations of key processes.

Core Concepts: Deconstructing the this compound Linker

The designation "this compound" refers to a heterobifunctional linker composed of several key chemical motifs, each serving a distinct purpose in the synthesis and function of an ADC. In the context of the most common cleavable linkers for ADCs, this nomenclature is often associated with a disulfide-containing variant, THP-SS-PEG1-Boc, which is designed for controlled intracellular drug release.

  • THP (Tetrahydropyranyl): The THP group is a well-established acid-labile protecting group for hydroxyl (-OH) functionalities. In the synthesis of the linker-payload construct, the THP group can be used to mask a reactive hydroxyl group, preventing unwanted side reactions. Its removal is typically achieved under mild acidic conditions, which may be a step in the synthesis of the final drug-linker complex before its conjugation to the antibody.

  • SS (Disulfide Bond): The disulfide (-S-S-) linkage is a critical component of many cleavable linkers.[1] This bond is relatively stable in the bloodstream's oxidative environment (low micromolar glutathione concentrations) but is susceptible to cleavage in the reducing intracellular environment of a tumor cell, where glutathione concentrations are significantly higher (millimolar range).[2] This differential stability allows for the selective release of the cytotoxic payload within the target cell, minimizing off-target toxicity.[]

  • PEG1 (Polyethylene Glycol, single unit): The inclusion of a single polyethylene glycol (PEG) unit imparts hydrophilicity to the linker.[][] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, poor solubility, and accelerated clearance from circulation. A short PEG spacer helps to mitigate these issues, improving the overall pharmacokinetic profile and therapeutic index of the ADC.

  • Boc (tert-Butyloxycarbonyl): The Boc group is a common acid-labile protecting group for primary or secondary amines (-NH2 or -NHR). In the context of ADC linkers, it is used to protect an amine functionality on the linker during synthesis and coupling to the payload. The Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA) to reveal the amine, which can then be coupled to an activated carboxylic acid on the cytotoxic drug to form a stable amide bond.

Quantitative Data on ADCs with Hydrophilic Disulfide Linkers

Table 1: In Vitro Cytotoxicity of ADCs with Hydrophilic Linkers

ADC Construct Target Cell Line Linker Type Payload IC50 (pM) Reference
Brentuximab-Cyclodextrin-ADC Karpas-299 (CD30+) Disulfide Rebridging MMAE 16-34
Adcetris® (Brentuximab Vedotin) Karpas-299 (CD30+) Dipeptide (cleavable) MMAE 16

| anti-CD22-DM1-ADC | WSU-DLCL2 | Disulfide | DM1 | Not specified | |

Table 2: In Vivo Efficacy of ADCs with Hydrophilic Disulfide Linkers in Xenograft Models

ADC Construct Xenograft Model Dosing Regimen Tumor Growth Inhibition Reference
Brentuximab-Cyclodextrin-ADC Karpas-299 0.4 or 0.8 mg/kg, single i.v. dose Superior to Adcetris®
anti-CD22-DM1-ADC Human Lymphoma 3 mg/kg, single dose Tumor regression

| huC242-SPDB-DM4 | Colon Cancer | Not specified | High efficacy | |

Table 3: Plasma Stability of Disulfide-Linked ADCs

Linker Type Steric Hindrance Stability Characteristic Reference
Disulfide High More stable to reductive cleavage
Disulfide Low Less stable to reductive cleavage

| Disulfide at engineered Cys | Site-dependent | Can be highly stable in circulation | |

Experimental Protocols

The following section outlines a generalized, multi-step protocol for the synthesis of an ADC using a Boc-protected, PEGylated disulfide linker. This protocol is adapted from established methodologies for similar linkers, such as Boc-amino-PEG3-SSPy.

Synthesis of the Drug-Linker Complex
  • Boc Deprotection of the Linker:

    • Dissolve the Boc-amino-PEG-SSPy linker in anhydrous dichloromethane (DCM).

    • Add an equal volume of trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC).

    • Remove the solvent and residual TFA under reduced pressure. Co-evaporation with toluene can aid in complete TFA removal. The product is the amine-PEG-SSPy TFA salt.

  • Activation of the Cytotoxic Payload:

    • If the payload contains a carboxylic acid, it must be activated for efficient amide bond formation.

    • Dissolve the payload in an anhydrous solvent like dimethylformamide (DMF).

    • Add a coupling agent (e.g., PyBOP) and an amine base (e.g., DIPEA).

    • Stir at room temperature to form the activated ester.

  • Amide Coupling to Form the Drug-Linker Complex:

    • Dissolve the amine-PEG-SSPy TFA salt in anhydrous DMF.

    • Add DIPEA to neutralize the TFA salt.

    • Add the activated payload solution to the linker solution.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Purify the resulting drug-linker complex by reverse-phase HPLC.

Preparation of the Antibody
  • Antibody Reduction:

    • The interchain disulfide bonds of the monoclonal antibody must be partially reduced to generate free thiol (-SH) groups for conjugation.

    • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) with EDTA.

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a controlled molar excess.

    • Incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25).

Conjugation of the Drug-Linker to the Antibody
  • Disulfide Exchange Reaction:

    • Immediately after purification, add the drug-linker complex (with the pyridyl disulfide group) to the reduced antibody solution. A molar excess of the drug-linker per thiol group is typically used.

    • The final concentration of any organic co-solvent from the drug-linker stock should be kept low (e.g., <10% v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification of the ADC:

    • The crude ADC is purified to remove unconjugated drug-linker, unreacted antibody, and other byproducts.

    • Hydrophobic Interaction Chromatography (HIC) is a common method for separating ADC species with different drug-to-antibody ratios (DAR).

    • Size Exclusion Chromatography (SEC) can also be used for purification.

Characterization of the ADC
  • Concentration and DAR Determination:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring UV absorbance at 280 nm.

    • The average DAR can be determined by UV-Vis spectroscopy (if the drug has a distinct absorbance maximum), HIC, or mass spectrometry (LC-MS).

  • Purity and Aggregation Analysis:

    • Assess the purity and presence of aggregates by Size Exclusion Chromatography (SEC-HPLC).

  • In Vitro and In Vivo Evaluation:

    • Conduct cell-based assays to determine the in vitro cytotoxicity of the ADC on target and non-target cell lines.

    • Perform pharmacokinetic studies in animal models to evaluate the stability and clearance of the ADC.

    • Evaluate the in vivo efficacy of the ADC in tumor xenograft models.

Visualizing the Process: Diagrams and Workflows

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation ADC Synthesis & Purification boc_deprotection Boc Deprotection of Linker amide_coupling Amide Coupling boc_deprotection->amide_coupling payload_activation Payload Activation payload_activation->amide_coupling hplc_purification HPLC Purification amide_coupling->hplc_purification conjugation Conjugation Reaction (Disulfide Exchange) hplc_purification->conjugation ab_reduction Antibody Reduction desalting Desalting ab_reduction->desalting desalting->conjugation hic_purification HIC Purification conjugation->hic_purification characterization Characterization (LC-MS, HIC, SEC) hic_purification->characterization

Caption: Workflow for the synthesis of an antibody-drug conjugate.

Mechanism of Intracellular Drug Release

Drug_Release_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Tumor Cell) ADC_circulating ADC Stable in Circulation (Low GSH) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Binding & Internalization Disulfide_cleavage Disulfide Cleavage (High GSH) ADC_internalized->Disulfide_cleavage Payload_release Payload Release Disulfide_cleavage->Payload_release Target_binding Payload Binds to Intracellular Target Payload_release->Target_binding Cell_death Apoptosis Target_binding->Cell_death

Caption: Mechanism of glutathione-mediated intracellular drug release.

ADC Signaling and Action Pathway

ADC_Action_Pathway cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization cluster_release_action Payload Release & Action ADC Antibody-Drug Conjugate Binding ADC binds to Tumor Antigen ADC->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Lysosome Trafficking to Lysosome Endocytosis->Lysosome Release Linker Cleavage & Payload Release Lysosome->Release Action Payload Interacts with Target (e.g., DNA, Tubulin) Release->Action Apoptosis Induction of Apoptosis Action->Apoptosis

Caption: General signaling pathway of ADC-mediated cell killing.

Conclusion

The this compound linker, particularly in its disulfide-containing form, represents a sophisticated chemical tool for the construction of advanced antibody-drug conjugates. By integrating functionalities for controlled synthesis (THP and Boc protecting groups), improved pharmacokinetics (PEG), and targeted drug release (disulfide bond), this linker architecture addresses many of the challenges in ADC development. While the specific performance of any ADC is a function of the interplay between the antibody, linker, and payload, the principles outlined in this guide provide a solid foundation for the rational design and development of safer and more effective cancer therapeutics. The provided protocols and diagrams serve as a practical resource for researchers and developers working at the forefront of this exciting field.

References

THP-PEG1-Boc as a PEG-Based Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search for "THP-PEG1-Boc" yielded limited specific technical data, such as detailed peer-reviewed synthesis protocols, extensive characterization data (NMR, MS), and specific applications in published research. Therefore, this guide is constructed based on the general principles of PEG-based linkers in Proteolysis Targeting Chimeras (PROTACs), drawing parallels and adapting established methodologies to what would be expected for this compound. The provided protocols and diagrams are illustrative and based on established techniques for similar molecules.

Introduction to this compound

This compound, with the IUPAC name tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate, is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class. It is primarily utilized in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).

The structure of this compound incorporates three key functional components:

  • A Tetrahydropyran (THP) protected alcohol: The THP group serves as an acid-labile protecting group for a hydroxyl functionality. This allows for selective deprotection and subsequent conjugation to a ligand for a target protein or an E3 ubiquitin ligase.

  • A single polyethylene glycol (PEG1) unit: The short PEG chain enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. PEG linkers are known to influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is crucial for efficient protein degradation.

  • A tert-butyloxycarbonyl (Boc) protected carboxylic acid: The Boc group is another acid-labile protecting group, in this case for a carboxylic acid. This functional group, once deprotected, provides a reactive handle for conjugation, typically via amide bond formation, to the other ligand component of the PROTAC.

The modular nature of this compound, with its two distinct protecting groups, offers synthetic flexibility in the construction of PROTACs.

Physicochemical Properties and Data Presentation

PropertyValueSource
IUPAC Name tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetateMedKoo Biosciences
Molecular Formula C₁₃H₂₄O₅MedKoo Biosciences
Molecular Weight 260.33 g/mol MedKoo Biosciences
Exact Mass 260.1624MedKoo Biosciences
Purity Typically >95% (Varies by supplier)MedKoo Biosciences
Appearance To be determinedMedKoo Biosciences
Solubility To be determinedMedKoo Biosciences
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °CMedKoo Biosciences
SMILES CC(C)(C)OC(=O)COCCOC1CCCCO1MedKoo Biosciences

Note: The solubility of PEG-based linkers is generally improved in aqueous and polar organic solvents. However, specific solubility data for this compound in various solvents is not published. Researchers are advised to determine solubility experimentally for their specific applications.

Experimental Protocols

The following are detailed, generalized experimental protocols that are representative of how a linker like this compound would be used in the synthesis of a PROTAC. These protocols are based on standard organic chemistry techniques for amide bond formation and Boc/THP deprotection.

General PROTAC Synthesis Strategy

The synthesis of a PROTAC using a heterobifunctional linker like this compound typically involves a multi-step process:

  • Deprotection of one end of the linker.

  • Coupling of the deprotected linker to the first ligand (either for the POI or the E3 ligase).

  • Deprotection of the second end of the linker.

  • Coupling of the linker-ligand conjugate to the second ligand.

  • Purification of the final PROTAC molecule.

The order of coupling can be varied depending on the specific chemistry of the ligands.

Protocol for Boc Deprotection of this compound

This protocol describes the removal of the Boc group to reveal the free carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (e.g., 10 mL per mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with toluene (3 x 10 mL) to ensure complete removal of residual TFA.

  • The resulting deprotected product, THP-PEG1-COOH, can be used in the next step without further purification.

Protocol for Amide Coupling of Deprotected Linker to an Amine-Containing Ligand

This protocol describes the formation of an amide bond between the deprotected carboxylic acid of the linker and an amine-containing ligand (e.g., a ligand for an E3 ligase).

Materials:

  • THP-PEG1-COOH (from the previous step)

  • Amine-containing ligand (e.g., pomalidomide derivative) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amine-containing ligand (1.1 eq) and THP-PEG1-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the THP-PEG1-Ligand conjugate.

Protocol for THP Deprotection

This protocol describes the removal of the THP group to reveal the free hydroxyl group for subsequent coupling.

Materials:

  • THP-PEG1-Ligand conjugate

  • p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the THP-PEG1-Ligand conjugate in methanol or ethanol.

  • Add a catalytic amount of PTSA or PPTS.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the acid with a mild base (e.g., a few drops of triethylamine).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Mandatory Visualizations

General PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binding PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex Induces Proximity Ternary_Complex->PROTAC Recycling Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Release

Caption: General mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

This diagram outlines a generalized workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - POI Ligand - E3 Ligase Ligand Deprotection1 Step 1: Boc Deprotection (e.g., TFA/DCM) Start->Deprotection1 Coupling1 Step 2: Amide Coupling (e.g., HATU/DIPEA) Deprotection1->Coupling1 Intermediate1 Intermediate: THP-PEG1-Ligand Coupling1->Intermediate1 Deprotection2 Step 3: THP Deprotection (e.g., PTSA/MeOH) Intermediate1->Deprotection2 Coupling2 Step 4: Coupling to Second Ligand (e.g., Mitsunobu or other) Deprotection2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: Generalized experimental workflow for the synthesis of a PROTAC using a PEG-based linker.

Conclusion

This compound represents a valuable building block in the rapidly evolving field of targeted protein degradation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides medicinal chemists with a versatile tool for the construction of PROTACs. The ability to selectively deprotect and couple at two different positions allows for a modular and strategic approach to PROTAC synthesis.

While specific, detailed experimental data and applications for this compound are not yet widely published, the general principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this and similar PEG-based linkers into their discovery programs. The continued exploration of novel linkers is a critical aspect of optimizing the efficacy, selectivity, and drug-like properties of the next generation of PROTAC therapeutics.

The Lynchpin of Targeted Protein Degradation: A Technical Guide to THP-PEG1-Boc in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of the final molecule's efficacy and pharmacokinetic properties. This technical guide provides an in-depth exploration of THP-PEG1-Boc, a versatile PEG-based linker, as a starting material for the synthesis of these next-generation therapeutics.

Physicochemical Properties of this compound

This compound, with the IUPAC name tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate, is a foundational building block in the construction of PROTACs and other bioconjugates. Its structure incorporates a polyethylene glycol (PEG) spacer to enhance solubility and provide appropriate spatial orientation, a tetrahydropyran (THP) protecting group for a hydroxyl functionality, and a tert-butyloxycarbonyl (Boc) protecting group for a carboxylic acid. These features allow for selective and sequential chemical modifications, making it a valuable tool in multi-step organic synthesis.

PropertyValue
Molecular Formula C13H24O5
Molecular Weight 260.33 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis of this compound: A Plausible Synthetic Route

While a definitive, publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles. The following proposed experimental protocol outlines a two-step process starting from commercially available reagents.

Step 1: THP Protection of 2-(2-Hydroxyethoxy)ethanol

This step involves the selective protection of one of the hydroxyl groups of diethylene glycol with a tetrahydropyran (THP) group.

  • Materials:

    • 2-(2-Hydroxyethoxy)ethanol (1.0 eq)

    • 3,4-Dihydro-2H-pyran (DHP) (1.1 eq)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(2-Hydroxyethoxy)ethanol in DCM.

    • Add DHP and PPTS to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethanol.

  • Expected Yield: 85-95%

Step 2: Boc Protection of the Remaining Hydroxyl Group

The final step is the esterification of the remaining hydroxyl group with a Boc-protected acetic acid.

  • Materials:

    • 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethanol (1.0 eq)

    • Boc-glycine (tert-butoxycarbonylamino)acetic acid) (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethanol and Boc-glycine in DCM.

    • Cool the reaction mixture to 0 °C.

    • Add DCC and DMAP to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield this compound.

  • Expected Yield: 70-85%

Characterization Data (Representative)

The structural integrity of synthesized this compound would be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ 4.60 (t, 1H), 3.85-3.95 (m, 2H), 3.70-3.80 (m, 4H), 3.50-3.60 (m, 2H), 1.80-1.90 (m, 2H), 1.70-1.80 (m, 2H), 1.50-1.60 (m, 2H), 1.45 (s, 9H) ppm.
¹³C NMR (100 MHz, CDCl₃) δ 169.5, 98.8, 81.5, 70.2, 69.8, 67.5, 62.3, 30.5, 28.1, 25.4, 19.5 ppm.
Mass Spectrometry (ESI+) m/z = 261.17 [M+H]⁺

Application in PROTAC Synthesis: A Detailed Experimental Protocol

This compound serves as a versatile starting material for the synthesis of PROTACs. The following protocol details a general strategy for constructing a PROTAC, using this compound to link a hypothetical target protein ligand (Ligand-OH) and an E3 ligase ligand (Ligand-NH₂).

Step 1: Deprotection of the THP Group

The first step is the selective removal of the acid-labile THP protecting group to reveal a free hydroxyl group.

  • Materials:

    • This compound (1.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve this compound in methanol.

    • Add p-TsOH to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, neutralize the reaction with a mild base (e.g., triethylamine).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Boc-PEG1-OH.

  • Expected Yield: 90-98%

Step 2: Coupling with the Target Protein Ligand

The exposed hydroxyl group is then coupled to the target protein ligand. This example assumes the ligand has a carboxylic acid functionality for an ester linkage.

  • Materials:

    • Boc-PEG1-OH (1.0 eq)

    • Target Protein Ligand-COOH (1.1 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • DMAP (0.1 eq)

    • DCM

  • Procedure:

    • Dissolve Boc-PEG1-OH and the target protein ligand in DCM.

    • Add EDC and DMAP.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate.

    • Purify by flash column chromatography to obtain Boc-PEG1-Ligand.

  • Expected Yield: 60-80%

Step 3: Deprotection of the Boc Group

The Boc protecting group is removed to reveal a free carboxylic acid, ready for coupling with the E3 ligase ligand.

  • Materials:

    • Boc-PEG1-Ligand (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • DCM

  • Procedure:

    • Dissolve Boc-PEG1-Ligand in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting HOOC-PEG1-Ligand is often used in the next step without further purification.

Step 4: Coupling with the E3 Ligase Ligand

The final step is the amide bond formation between the deprotected linker and the E3 ligase ligand.

  • Materials:

    • HOOC-PEG1-Ligand (1.0 eq)

    • E3 Ligase Ligand-NH₂ (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • DMF (Dimethylformamide)

  • Procedure:

    • Dissolve the E3 ligase ligand in DMF.

    • Add HATU and DIPEA and stir for 15 minutes.

    • Add a solution of HOOC-PEG1-Ligand in DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Expected Yield: 40-70%

Visualizing the Process and Logic

Diagram 1: Synthetic Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: THP Deprotection cluster_1 Step 2: Coupling cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Coupling A This compound (Starting Material) B Boc-PEG1-OH A->B p-TsOH, MeOH C Boc-PEG1-Target Ligand B->C Target Ligand-COOH EDC, DMAP D HOOC-PEG1-Target Ligand C->D TFA, DCM E Final PROTAC (Target Ligand-PEG1-E3 Ligase Ligand) D->E E3 Ligase Ligand-NH2 HATU, DIPEA

Caption: A streamlined workflow for the synthesis of a PROTAC molecule using this compound.

Diagram 2: PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E3 E3 Ligase POI Target Protein (POI) E3->POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Proteasome->Ub Recycling POI->Proteasome Degradation PROTAC PROTAC POI->PROTAC PROTAC->E3

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of PROTACs and other complex bioconjugates. Its strategically placed protecting groups and hydrophilic PEG spacer provide chemists with the flexibility to construct a diverse array of molecules for targeted protein degradation. The detailed synthetic protocols and logical workflows presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the full potential of this compound in their quest for novel therapeutics. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like this compound will undoubtedly grow, paving the way for the next generation of precision medicines.

Methodological & Application

Application Notes and Protocols: THP-PEG1-Boc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the conjugation of molecules using the bifunctional linker, THP-PEG1-Boc. This linker contains a Tetrahydropyran (THP) protected alcohol and a tert-Butyloxycarbonyl (Boc) protected amine, separated by a single polyethylene glycol (PEG) unit. The protocol will focus on the deprotection of the Boc group to reveal a primary amine, which is then available for conjugation to a target molecule, for instance, via an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. Such linkers are frequently utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The following sections detail the necessary reagents, equipment, and step-by-step instructions for the Boc deprotection and subsequent conjugation. Additionally, purification and characterization methods for the final conjugate are described.

Experimental Protocols

1. Boc Deprotection of this compound

The removal of the Boc protecting group is typically achieved under acidic conditions.[4] Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[5]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of this compound) in a round bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To neutralize any residual TFA, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product, THP-PEG1-NH2, as a TFA salt. The crude product can be used in the next step without further purification.

Table 1: Boc Deprotection Reaction Conditions

ParameterValue/Condition
ReagentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
Reagent:Solvent Ratio1:1 (v/v)
Temperature0 °C to Room Temperature
Reaction Time1 - 2 hours

2. Conjugation of THP-PEG1-Amine to an NHS-Ester Activated Molecule

This protocol describes the conjugation of the deprotected THP-PEG1-Amine to a molecule containing an NHS ester. The primary amine of the linker reacts with the NHS ester to form a stable amide bond. This reaction is most efficient at a pH of 7-8.5.

Materials:

  • THP-PEG1-Amine (from the previous step)

  • NHS-ester activated molecule

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.

  • In a separate vial, dissolve the THP-PEG1-Amine TFA salt in anhydrous DMF or DMSO.

  • Add 2-3 equivalents of DIPEA to the amine solution to neutralize the TFA salt and raise the pH of the reaction mixture.

  • Add the solution of THP-PEG1-Amine to the solution of the NHS-ester activated molecule. A slight molar excess (1.1-1.5 equivalents) of the amine may be used to ensure complete consumption of the NHS ester.

  • Stir the reaction mixture at room temperature for 2-4 hours, or overnight. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified directly.

Table 2: Amine-NHS Ester Conjugation Reaction Conditions

ParameterValue/Condition
SolventAnhydrous DMF or DMSO
BaseN,N-Diisopropylethylamine (DIPEA)
pH7 - 8.5
TemperatureRoom Temperature
Reaction Time2 - 4 hours to overnight

3. Purification of the PEGylated Conjugate

The purification of PEGylated compounds can be challenging due to their physical properties. The choice of purification method depends on the properties of the final conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective for separating the PEGylated conjugate from smaller molecules like unreacted PEG linker and other reagents. It is a primary method for purifying PEGylated proteins.

  • Reverse Phase Chromatography (RPC): RPC, often performed as High-Performance Liquid Chromatography (RP-HPLC), separates molecules based on their hydrophobicity. This technique is useful for purifying PEGylated peptides and small molecules.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield surface charges, this method can be used to separate PEGylated molecules from their non-PEGylated counterparts.

Table 3: Purification Methods for PEGylated Compounds

Purification MethodPrinciple of SeparationTypical Application
Size Exclusion Chromatography (SEC)Hydrodynamic radiusRemoval of unreacted PEG and small molecule by-products.
Reverse Phase Chromatography (RPC)HydrophobicityPurification of PEGylated peptides and small molecules.
Ion Exchange Chromatography (IEX)Net chargeSeparation of PEGylated from non-PEGylated proteins.

Mandatory Visualizations

THP_PEG1_Boc_Conjugation_Workflow cluster_deprotection Boc Deprotection cluster_conjugation Conjugation cluster_purification Purification THP_PEG1_Boc This compound TFA_DCM TFA, DCM THP_PEG1_Boc->TFA_DCM Deprotected_Amine THP-PEG1-Amine (TFA Salt) TFA_DCM->Deprotected_Amine Conjugation_Step Conjugation (DMF, DIPEA) Deprotected_Amine->Conjugation_Step NHS_Molecule NHS-Ester Activated Molecule NHS_Molecule->Conjugation_Step Final_Conjugate THP-PEG1-Conjugate Conjugation_Step->Final_Conjugate Purification_Method Purification (SEC, RPC, or IEX) Final_Conjugate->Purification_Method Purified_Product Purified THP-PEG1-Conjugate Purification_Method->Purified_Product

Caption: Experimental workflow for this compound conjugation.

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonation + H+ Boc_Amine->Protonation Protonated_Boc R-NH-C(=O+H)-O-tBu Protonation->Protonated_Boc Fragmentation Fragmentation Protonated_Boc->Fragmentation Carbamic_Acid R-NH-COOH Fragmentation->Carbamic_Acid Isobutene Isobutene Fragmentation->Isobutene Decarboxylation - CO2 Carbamic_Acid->Decarboxylation Free_Amine R-NH2 Decarboxylation->Free_Amine Amine_NHS_Ester_Reaction Amine R1-NH2 Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack NHS_Ester R2-CO-O-NHS NHS_Ester->Nucleophilic_Attack Amide_Bond R1-NH-CO-R2 Nucleophilic_Attack->Amide_Bond NHS_Leaving_Group NHS-OH Nucleophilic_Attack->NHS_Leaving_Group

References

Application Notes and Protocols for the Use of THP-PEG1-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.

THP-PEG1-Boc is a versatile linker precursor used in the synthesis of PROTACs. It features a single polyethylene glycol (PEG) unit, which can enhance aqueous solubility, connected to two different protecting groups: a tetrahydropyranyl (THP) group and a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, providing a flexible and efficient approach to PROTAC assembly. These application notes provide a detailed guide to the use of this compound in PROTAC synthesis, including experimental protocols and data presentation for a representative synthetic PROTAC.

Overview of this compound in PROTAC Synthesis

The synthetic utility of this compound lies in the differential lability of its protecting groups. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a primary amine, while the THP group is also acid-labile but can be removed under milder acidic conditions (e.g., pyridinium p-toluenesulfonate) to expose a hydroxyl group, which can then be converted to other functional groups for conjugation. This allows for a modular and convergent synthetic strategy.

A general workflow for the synthesis of a PROTAC using this compound is depicted below. This workflow illustrates the sequential deprotection and conjugation steps to assemble the final heterobifunctional degrader.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product THP_PEG1_Boc This compound Deprotection1 Boc Deprotection (TFA) THP_PEG1_Boc->Deprotection1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Coupling1 Amide Coupling (HATU/DIPEA) E3_Ligand->Coupling1 POI_Ligand POI Ligand (e.g., Kinase Inhibitor) Coupling2 Final Conjugation POI_Ligand->Coupling2 Deprotection1->Coupling1 Amine Intermediate1 Intermediate 1 (E3 Ligand-Linker) Coupling1->Intermediate1 Deprotection2 THP Deprotection (PPTS) Intermediate1->Deprotection2 Activation Linker Activation (e.g., Mesylation) Deprotection2->Activation Intermediate2 Intermediate 2 (Activated Linker) Activation->Intermediate2 Intermediate2->Coupling2 Activated Linker Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Figure 1: General synthetic workflow for PROTAC synthesis using this compound.

Data Presentation: Representative PROTAC

To illustrate the application of this compound, we present data for a hypothetical PROTAC, "PROTAC-X," targeting a kinase of interest (Kinase-X) for degradation via the Cereblon (CRBN) E3 ligase. The following table summarizes the key quantitative data for PROTAC-X.

ParameterValueCell LineAssay
DC50 50 nMCancer Cell Line AWestern Blot
Dmax >90%Cancer Cell Line AWestern Blot
Binding Affinity (Kd) - POI 100 nMN/AIsothermal Titration Calorimetry
Binding Affinity (Kd) - E3 Ligase 250 nMN/ASurface Plasmon Resonance
Cellular Viability (IC50) >10 µMCancer Cell Line AMTT Assay

Note: The data presented is for a representative PROTAC and should be considered illustrative.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound, with Pomalidomide as the E3 ligase ligand and a generic kinase inhibitor as the POI ligand.

Protocol 1: Boc Deprotection of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM, 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Purification: Co-evaporate the residue with toluene (3x) to remove residual TFA, yielding the TFA salt of the deprotected amine. The product can be used in the next step without further purification.

Protocol 2: Coupling of E3 Ligase Ligand

  • Reagent Preparation: Dissolve the deprotected linker from Protocol 1 (1 equivalent) and a carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH, 1.2 equivalents) in dimethylformamide (DMF, 0.1 M).

  • Coupling Agent Addition: Add HATU (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA, 3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligand-linker conjugate.

Protocol 3: THP Deprotection

  • Dissolution: Dissolve the E3 ligand-linker conjugate from Protocol 2 (1 equivalent) in ethanol (0.1 M).

  • Acid Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.2 equivalents).

  • Reaction: Heat the reaction mixture to 55 °C and stir for 4 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Protocol 4: Linker Activation and Final Conjugation

  • Activation (Mesylation): Dissolve the alcohol from Protocol 3 (1 equivalent) in DCM (0.1 M) and cool to 0 °C. Add triethylamine (2 equivalents) followed by methanesulfonyl chloride (1.5 equivalents). Stir at 0 °C for 1 hour.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate, which is used immediately in the next step.

  • Final Coupling: Dissolve the crude mesylate (1 equivalent) and the POI ligand with a nucleophilic handle (e.g., a phenol or amine, 1.2 equivalents) in DMF (0.1 M). Add a suitable base (e.g., potassium carbonate for a phenol, or DIPEA for an amine, 3 equivalents).

  • Reaction: Stir the reaction mixture at 60 °C for 12 hours.

  • Final Purification: Dilute the reaction with ethyl acetate, wash with water and brine, and dry the organic layer. After concentration, purify the final PROTAC product by preparative HPLC.

Protocol 5: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Seed cells (e.g., Cancer Cell Line A) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (Kinase-X) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathway

The synthesized PROTAC-X is designed to induce the degradation of Kinase-X, a component of a cancer-related signaling pathway. The degradation of Kinase-X is expected to inhibit downstream signaling, leading to an anti-proliferative effect.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase-X Pathway cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase-X (Target Protein) Receptor->Kinase_X Activates Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Phosphorylates Degradation Proteasomal Degradation Kinase_X->Degradation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes PROTAC_X PROTAC-X PROTAC_X->Kinase_X Induces Degradation

Figure 2: PROTAC-X mediated degradation of Kinase-X and its effect on a signaling pathway.

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its orthogonal protecting groups allow for a controlled and flexible synthetic strategy. The protocols and illustrative data provided in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. The successful synthesis and evaluation of PROTACs using linkers like this compound will continue to advance the development of this exciting therapeutic modality.

Application Notes and Protocols for THP-PEG1-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of THP-PEG1-Boc, a heterobifunctional linker, in the development of non-cleavable ADCs.

The this compound linker, chemically defined as tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate, incorporates several key features:

  • A tert-butyl ester protected carboxylic acid for conjugation to the antibody.

  • A single polyethylene glycol (PEG) unit to enhance hydrophilicity, which can improve solubility and reduce aggregation of the final ADC.[1][2]

  • A Boc (tert-butyloxycarbonyl) protecting group, which allows for the sequential attachment of a cytotoxic payload.

  • A THP (tetrahydropyran) protecting group, which provides an additional layer of synthetic control.

This linker is designed for the development of non-cleavable ADCs, where the payload is released upon lysosomal degradation of the antibody backbone.[3][4] This approach can lead to improved plasma stability and a wider therapeutic window.[4]

Data Presentation

The inclusion of a PEGylated, non-cleavable linker can significantly impact the biophysical and pharmacological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing similar linker technologies.

Table 1: Impact of PEGylated Non-Cleavable Linkers on ADC Plasma Stability

ADC ConstructLinker TypePlasma SourceIncubation Time (days)% Intact ADC RemainingReference
ADC-ANon-cleavable, PEGylatedMouse4.5>95%
ADC-BCleavable (Val-Cit)Mouse1<5%
ADC-CNon-cleavable, PEGylatedHuman7Stable

Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Representative In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers

ADC ConstructTarget Cell LineLinker TypePayloadIC50 (pM)Reference
Anti-HER2 ADCKPL-4 (HER2+)Non-cleavable, PEGylatedMMAE~60-110
Anti-HER2 ADCSK-BR-3 (HER2+)Non-cleavable (SMCC)DM1100-500
Anti-CD30 ADCKarpas-299 (CD30+)Non-cleavable, PEGylatedAuristatin~10

Note: Lower IC50 values indicate higher potency. The data presented are illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions.

Experimental Protocols

The overall workflow for generating an ADC using the this compound linker involves a multi-step process, including linker activation, conjugation to the antibody, deprotection, and payload attachment.

ADC_Workflow cluster_0 Linker Preparation cluster_1 Antibody Conjugation cluster_2 Payload Attachment cluster_3 ADC Characterization A This compound B Deprotection of tert-butyl ester A->B TFA C Activation of Carboxylic Acid (EDC/NHS) B->C EDC, NHS E Conjugation to Lysine Residues C->E D Antibody (mAb) D->E F Purification of Ab-Linker Conjugate E->F SEC G Deprotection of Boc & THP groups F->G Acidic Conditions H Payload Conjugation G->H Amine-reactive Payload I Final ADC Purification H->I SEC J DAR Determination (UV-Vis, HIC) I->J K In Vitro Cytotoxicity (MTT Assay) J->K L Plasma Stability Assay K->L

Caption: Overall experimental workflow for ADC development using this compound.

Protocol 1: Activation of this compound Linker

This protocol describes the deprotection of the tert-butyl ester and subsequent activation of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.

1.1. Materials:

  • This compound linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel and magnetic stirrer

1.2. Procedure:

  • Deprotection of tert-butyl ester:

    • Dissolve this compound in anhydrous DCM.

    • Add TFA to the solution and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under vacuum.

  • Activation of Carboxylic Acid:

    • Dissolve the deprotected linker in anhydrous DMF or DMSO.

    • Add NHS (or Sulfo-NHS) and EDC (or DCC) in a 1.2 and 1.1 molar excess, respectively, relative to the linker.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • The resulting solution containing the activated THP-PEG1(NHS)-Boc linker is used immediately in the next conjugation step.

Protocol 2: Conjugation of Activated Linker to Antibody

This protocol details the conjugation of the NHS-activated linker to the lysine residues of the monoclonal antibody.

2.1. Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated THP-PEG1(NHS)-Boc linker solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system

2.2. Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 5-10 mg/mL in a suitable amine-free buffer.

  • Conjugation Reaction:

    • Slowly add a 5-10 fold molar excess of the activated linker solution to the antibody solution with gentle stirring.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

  • Purification:

    • Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker and byproducts.

Protocol 3: Payload Attachment and Final ADC Purification

This protocol describes the deprotection of the Boc and THP groups, followed by the conjugation of an amine-containing payload.

3.1. Materials:

  • Antibody-linker conjugate (from Protocol 2)

  • Acidic buffer for deprotection (e.g., 0.1 M HCl or TFA solution)

  • Amine-containing cytotoxic payload

  • SEC system for final purification

3.2. Procedure:

  • Boc and THP Deprotection:

    • Adjust the pH of the antibody-linker conjugate solution to 2-3 with a mild acid.

    • Incubate at room temperature for 30-60 minutes to remove both the Boc and THP protecting groups.

    • Immediately neutralize the solution with a suitable base (e.g., Tris buffer).

  • Payload Conjugation:

    • Add a molar excess of the amine-containing payload to the deprotected antibody-linker conjugate.

    • The specific reaction conditions (e.g., pH, temperature, time) will depend on the nature of the payload and the newly formed reactive site on the linker.

  • Final Purification:

    • Purify the final ADC using an SEC system to remove unconjugated payload and any aggregates.

ADC Characterization Protocols

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.

DAR_Determination cluster_0 UV-Vis Spectroscopy cluster_1 Hydrophobic Interaction Chromatography (HIC) A Measure Absorbance at 280 nm and λmax of drug B Calculate Concentrations of Antibody and Drug A->B C Calculate Average DAR B->C D Separate ADC species (DAR 0, 2, 4, etc.) E Integrate Peak Areas D->E F Calculate Weighted Average DAR E->F

Caption: Methods for Drug-to-Antibody Ratio (DAR) determination.

4.1. UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.

  • Using the Beer-Lambert law and the known extinction coefficients of the antibody and payload, calculate their respective concentrations.

  • The DAR is the molar ratio of the payload to the antibody.

4.2. Hydrophobic Interaction Chromatography (HIC):

  • Inject the ADC sample onto a HIC column.

  • Elute with a decreasing salt gradient to separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4).

  • Integrate the peak areas for each species.

  • Calculate the weighted average DAR based on the relative peak areas.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC on cancer cell lines.

5.1. Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates and a microplate reader

5.2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody. Treat the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability relative to untreated controls and determine the IC50 value.

Protocol 6: Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature drug release in plasma.

6.1. Materials:

  • ADC sample

  • Human and/or mouse plasma

  • Incubator at 37°C

  • Analytical method for DAR determination (e.g., HIC-HPLC or LC-MS)

6.2. Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples to determine the average DAR at each time point.

  • Data Analysis: Plot the average DAR versus time to assess the rate of drug deconjugation.

Signaling Pathway

ADCs with non-cleavable linkers rely on the internalization and lysosomal degradation of the entire antibody-linker-drug complex to release the payload.

ADC_MOA cluster_0 Extracellular cluster_1 Intracellular A ADC Binding to Tumor Cell Antigen B Internalization via Endocytosis A->B C Trafficking to Lysosome B->C D Antibody Degradation by Lysosomal Proteases C->D E Release of Payload- Linker-Amino Acid D->E F Payload Exerts Cytotoxic Effect E->F G Apoptosis F->G

Caption: Mechanism of action for an ADC with a non-cleavable linker.

References

Application Notes and Protocols for THP-PEG1-Boc Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG1-Boc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The solubility of this linker in various organic solvents is a critical parameter for its handling, reaction setup, and purification processes. While specific quantitative solubility data for this compound is not extensively published, this document provides a comprehensive guide for researchers to determine its solubility. It includes a detailed experimental protocol based on the widely accepted shake-flask method, a template for data presentation, and visualizations of relevant biological and experimental workflows.

The polyethylene glycol (PEG) component of this compound is known to enhance solubility in aqueous and many organic media.[1][2][] However, the presence of the tetrahydropyranyl (THP) and tert-butoxycarbonyl (Boc) protecting groups introduces more hydrophobic character, which will influence its solubility profile. Generally, PEG compounds are soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and methylene chloride, and less soluble in toluene and alcohols.[1][4]

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents with varying polarities to establish a comprehensive solubility profile.

Organic SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Dimethyl Sulfoxide (DMSO)7.225
N,N-Dimethylformamide (DMF)6.425
Dichloromethane (DCM)3.125
Chloroform4.125
Tetrahydrofuran (THF)4.025
Acetonitrile5.825
Ethyl Acetate4.425
Isopropanol3.925
Ethanol4.325
Methanol5.125
Toluene2.425
Hexane0.125

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the equilibration period.

    • Add a known volume of the selected organic solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar for agitation.

    • Incubate the vials at a constant temperature (e.g., 25 °C) for 24 to 72 hours. This extended period is to ensure that the solution reaches equilibrium.

  • Phase Separation:

    • After the incubation period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in mg/mL and/or mol/L.

Visualizations

PROTAC Mechanism of Action

This compound serves as a linker in PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins. The following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (24-72h with agitation at constant T) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate collect Collect & Filter Supernatant separate->collect dilute Dilute Sample for Analysis collect->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility (mg/mL, mol/L) quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Application Notes and Protocols: Deprotection of THP-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and antibody-drug conjugates (ADCs). Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of the Boc group from THP-PEG1-Boc, a heterobifunctional linker containing a Tetrahydropyran (THP) protected alcohol and a Boc-protected carboxylic acid connected by a single polyethylene glycol (PEG) unit. The removal of the Boc group yields a free carboxylic acid, which can then be used for subsequent conjugation reactions.

The deprotection is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1] This method is efficient and generally proceeds with high yield.

Reaction Principle

The acid-catalyzed deprotection of the Boc group from this compound proceeds via the hydrolysis of the tert-butyl ester. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as TFA. This is followed by the departure of the stable tert-butyl cation, which is subsequently quenched, often by forming isobutylene. The final product is the deprotected THP-PEG1-acid.

Experimental Protocols

This section provides a detailed methodology for the deprotection of the Boc group from this compound using trifluoroacetic acid.

Materials and Reagents
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • LC-MS for reaction monitoring and product characterization

Deprotection Procedure
  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[1] The deprotected product, being more polar, will have a lower Rf value on TLC compared to the starting material.

  • Work-up:

    • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation with toluene two more times.

  • Isolation of the Product:

    • The resulting deprotected THP-PEG1-acid, often as a TFA salt, can sometimes be used directly in the next step.

    • Neutralization (Optional): To obtain the free carboxylic acid, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Precipitation (Optional): The deprotected product can sometimes be precipitated by the addition of a non-polar solvent like diethyl ether.

Data Presentation

The efficiency of the Boc deprotection reaction can be influenced by several factors, including the concentration of the acid, reaction temperature, and time. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected PEG linkers.

ParameterConditionExpected OutcomeReference
Acid Reagent Trifluoroacetic Acid (TFA)High deprotection efficiency
Hydrochloric Acid (HCl) in dioxaneEffective, can be a stronger acid system
TFA Concentration 20-50% (v/v) in DCMComplete deprotection typically achieved
Reaction Temperature 0°C to Room TemperatureStandard condition for efficient deprotection
Reaction Time 1 - 2 hoursGenerally sufficient for complete conversion
Yield >90%High yields are typically expected for this reaction
Purity HighThe reaction is generally clean with minimal side products

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Dissolve this compound in anhydrous DCM cool Cool to 0°C prep->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evap Evaporate solvent and excess TFA monitor->evap co_evap Co-evaporate with Toluene (3x) evap->co_evap product THP-PEG1-Acid (TFA Salt or Free Acid) co_evap->product

A streamlined workflow for the Boc deprotection of this compound.
Boc Deprotection Mechanism

deprotection_mechanism start THP-PEG1-O-C(=O)O-tBu (Boc-protected) protonated THP-PEG1-O-C(=O+)O-tBu     H (Protonated Intermediate) start->protonated + H+ carbocation t-Butyl Cation (CH3)3C+ protonated->carbocation product THP-PEG1-O-C(=O)OH (Deprotected Acid) protonated->product - (CH3)3C+ acid H+ (from TFA) isobutylene Isobutylene (CH2=C(CH3)2) carbocation->isobutylene - H+ co2 Carbon Dioxide CO2 h_plus_out H+

Acid-catalyzed mechanism for the deprotection of the Boc group.

References

Application Notes and Protocols for THP-PEG1-Boc Conjugation and Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the use of well-defined linkers is paramount. The "THP-PEG1-Boc" moiety represents a versatile chemical entity, incorporating a Tetrahydropyranyl (THP) protecting group, a single polyethylene glycol (PEG) unit for solubility and spacing, and a tert-Butyloxycarbonyl (Boc) protected amine for controlled, sequential conjugation.

This document provides detailed application notes and protocols for the conjugation of a hypothetical carboxylated THP-PEG1 linker to a primary amine-containing molecule, followed by the subsequent deprotection of the Boc group to liberate a free amine for further functionalization. The protocols and data presented are based on established bioconjugation and peptide synthesis methodologies.

Hypothetical Reaction Scheme

For the purpose of these application notes, we will consider the following two-step reaction:

  • Amide Coupling: Conjugation of a primary amine-containing molecule (Molecule-NH₂) to a carboxylated THP-PEG1 linker (THP-PEG1-COOH) to form an amide bond.

  • Boc Deprotection: Removal of the Boc protecting group from the conjugated product to yield a free amine for subsequent reactions.

Data Presentation: Reaction Conditions

The following tables summarize the key quantitative parameters for the amide coupling and Boc deprotection steps.

Table 1: Reaction Conditions for Amide Coupling of THP-PEG1-COOH with a Primary Amine

ParameterEDC/NHS CouplingHATU Coupling
Solvent Anhydrous DMF or DCMAnhydrous DMF or Acetonitrile
Coupling Reagents EDC (1.5-2.0 eq.), NHS (1.5-2.0 eq.)HATU (1.5-2.0 eq.)
Base DIPEA or Triethylamine (2.0-3.0 eq.)DIPEA or Triethylamine (2.0-3.0 eq.)
Temperature Room Temperature0°C to Room Temperature
Reaction Time 2-12 hours30-60 minutes
pH (for aqueous) 4.5-6.0 (activation), 7.2-8.0 (coupling)N/A (non-aqueous)
Typical Yield >85%[1]>90%[1]

Table 2: Reaction Conditions for Boc Deprotection

ParameterTrifluoroacetic Acid (TFA) Method
Solvent Dichloromethane (DCM)
Reagent Trifluoroacetic Acid (TFA)
TFA Concentration 20-50% in DCM[2]
Temperature 0°C to Room Temperature[3]
Reaction Time 30 minutes - 4 hours[3]
Work-up Evaporation followed by neutralization

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes the conjugation of a primary amine-containing molecule to the carboxylic acid end of a THP-PEG1 linker using HATU as the coupling agent.

Materials:

  • THP-PEG1-COOH

  • Amine-containing molecule (Molecule-NH₂)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve THP-PEG1-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.5 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated linker solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the THP-PEG1-conjugated molecule.

Protocol 2: Boc Deprotection using TFA

This protocol describes the removal of the Boc protecting group from the conjugated product.

Materials:

  • Boc-protected THP-PEG1-conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected THP-PEG1-conjugate in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 25% TFA in DCM to the flask.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Visualizations

G cluster_coupling Protocol 1: Amide Coupling cluster_deprotection Protocol 2: Boc Deprotection A Dissolve THP-PEG1-COOH in DMF B Add HATU and DIPEA A->B C Pre-activate for 15 min B->C D Add Amine-Molecule C->D E React for 1-2 hours D->E F Work-up and Purification E->F G Dissolve Boc-conjugate in DCM F->G Proceed to Deprotection H Add 25% TFA in DCM at 0°C G->H I React for 1-2 hours H->I J Evaporate and Neutralize I->J K Work-up J->K

Experimental Workflow Diagram

G cluster_reaction Chemical Reaction Pathway cluster_legend Legend Linker THP-O-PEG-COOH Coupled THP-O-PEG-CONH-Molecule Linker->Coupled + H₂N-Molecule HATU, DIPEA, DMF Amine H₂N-Molecule Deprotected H₂N-PEG-CONH-Molecule Coupled->Deprotected TFA, DCM THP THP: Tetrahydropyranyl PEG PEG: Polyethylene Glycol Boc Boc: tert-Butyloxycarbonyl (in starting material for deprotection) HATU HATU: Coupling Reagent TFA TFA: Trifluoroacetic Acid

Reaction Pathway Diagram

References

Application Notes and Protocols for THP-PEG1-Boc: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sourcing, handling, and utilization of THP-PEG1-Boc, a heterobifunctional linker critical in bioconjugation, proteomics, and drug delivery systems. These guidelines are intended to assist researchers in seamlessly integrating this reagent into their experimental workflows.

Sourcing and Procurement of this compound and Analogs

The selection of a reliable supplier is crucial for ensuring the quality and reproducibility of experimental results. Several vendors offer this compound and structurally similar analogs. The following table summarizes the specifications of these molecules from various suppliers to aid in the procurement process.

SupplierProduct NameCatalog No.CAS No.Molecular FormulaMolecular Weight ( g/mol )Purity
MedKoo BiosciencesThis compound123686N/AC13H24O5260.33>95%[1]
Xcess BiosciencesTHP-SS-PEG1-BocM32145-C1807503-88-3C16H30O5S2366.54≥98%[2]
ChemSceneTHP-PEG10-C2-BocCS-0147855N/AC32H62O14670.83≥98%[3]
BroadPharmt-Boc-N-amido-PEG1-acidBP-209101260092-44-1C10H19NO5233.398%
PurePEGBoc-NH-PEG1-CH2CH2COOH4327021260092-44-1C10H19NO5233.26>95%[4]
AmbeedThis compoundA381486N/AC13H24O5260.3397%

Chemical Structure and Reaction Pathway

This compound is a versatile linker molecule featuring a terminal carboxylic acid (or a functional group that can be hydrolyzed to a carboxylic acid) and a Boc-protected amine, separated by a PEG spacer. The tetrahydropyranyl (THP) group is a protecting group for the hydroxyl end of the PEG chain, which is not depicted in all analogs but is relevant for the parent compound. The core functionality for many applications involves the carboxylic acid and the Boc-protected amine.

The general workflow for utilizing a Boc-protected, acid-terminated PEG linker involves two primary steps:

  • Amide Coupling: The terminal carboxylic acid is activated, typically using EDC and NHS, to form an amine-reactive NHS ester. This intermediate readily reacts with primary amines on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond.

  • Boc Deprotection: The Boc protecting group on the other end of the PEG linker is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a primary amine. This newly exposed amine can then be used for subsequent conjugation reactions.

cluster_coupling Step 1: Amide Coupling cluster_deprotection Step 2: Boc Deprotection Boc_PEG_Acid Boc-NH-PEG-COOH Activated_Ester Boc-NH-PEG-NHS Ester Boc_PEG_Acid->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Conjugate_Boc Boc-NH-PEG-Target Conjugate Activated_Ester->Conjugate_Boc Coupling Target_Molecule Target Molecule (with -NH2) Target_Molecule->Conjugate_Boc Final_Conjugate H2N-PEG-Target Conjugate Conjugate_Boc->Final_Conjugate Deprotection TFA TFA TFA->Final_Conjugate

A two-step reaction pathway for utilizing a Boc-PEG-acid linker.

Experimental Protocols

The following protocols provide a general framework for the conjugation of a Boc-NH-PEG-COOH linker to a primary amine-containing molecule and the subsequent deprotection of the Boc group. These should be optimized for the specific molecules being used.

Protocol for Amide Coupling of Boc-NH-PEG-COOH to a Target Molecule

This protocol details the activation of the carboxylic acid on the PEG linker and its conjugation to a primary amine on a target molecule.

Materials:

  • Boc-NH-PEG-COOH

  • Target molecule with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a 10 mg/mL solution of Boc-NH-PEG-COOH in anhydrous DMF or DMSO.

    • Prepare a solution of the target molecule in the Coupling Buffer.

  • Activation of Boc-NH-PEG-COOH:

    • In a microcentrifuge tube, dissolve Boc-NH-PEG-COOH in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the Boc-NH-PEG-COOH solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Target Molecule:

    • Immediately add the activated Boc-NH-PEG-NHS ester solution to the solution of the target molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography or dialysis using a desalting column equilibrated with PBS.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in DCM (e.g., at a concentration of 0.1 M).

    • In a fume hood, add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture). If the substrate is sensitive to cationic species, add TIS (2.5-5% v/v) as a scavenger.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Purification:

    • Remove the DCM and excess TFA under reduced pressure (rotoevaporation).

    • For a salt-free product, dissolve the residue in DCM and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from reagent preparation to the final analysis of the conjugated product.

cluster_prep Preparation cluster_conjugation Conjugation cluster_deprotection Deprotection cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffers, Linker, Target) Activation Activation of Boc-PEG-Acid with EDC/NHS Reagent_Prep->Activation Coupling Coupling to Target Molecule Activation->Coupling Quenching Quenching of Reaction Coupling->Quenching Purification1 Purification of Boc-PEG-Target Quenching->Purification1 Deprotection_Step Boc Deprotection with TFA Purification1->Deprotection_Step Workup Neutralization and Work-up Deprotection_Step->Workup Purification2 Purification of H2N-PEG-Target Workup->Purification2 Characterization Characterization (LC-MS, SDS-PAGE, etc.) Purification2->Characterization

A generalized experimental workflow for PEGylation and deprotection.

References

Technical Data Sheet: THP-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed technical overview of THP-PEG1-Boc, a PEG-based PROTAC linker, for researchers, scientists, and drug development professionals. It includes key technical data, application notes, and detailed experimental protocols.

Product Information

Product Name: this compound

Synonyms: THP-PEG1-t-Bu, tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate[1]

Description: this compound is a heterobifunctional molecule belonging to the PEG class of PROTAC linkers.[2] It is utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[3][4][5] PROTACs function by recruiting an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component, such as this compound, plays a crucial role in connecting the target protein ligand and the E3 ligase ligand, and its composition and length are critical for the efficacy of the final PROTAC molecule.

Technical Data

The following table summarizes the key technical specifications for this compound.

PropertyValueReference
Molecular Formula C13H24O5
Molecular Weight 260.33 g/mol
Exact Mass 260.1600
Purity >95% (or refer to the Certificate of Analysis)
Appearance To be determined
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.
Solubility To be determined
Shelf Life >2 years if stored properly

Application Notes

This compound is a valuable building block in the development of PROTACs for targeted protein degradation. Its structure incorporates a tetrahydropyranyl (THP) protected hydroxyl group and a tert-butyloxycarbonyl (Boc) protected carboxylic acid. These protecting groups allow for selective deprotection and sequential conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.

The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter that often requires optimization to ensure the proper formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Key Applications:

  • PROTAC Synthesis: Serves as a linker to connect a POI ligand and an E3 ligase ligand.

  • Drug Discovery: Facilitates the development of novel therapeutics based on targeted protein degradation.

  • Chemical Biology: Used as a tool to study protein function by inducing the degradation of specific proteins.

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are for guidance and may require optimization for specific applications.

Protocol 1: Deprotection of the Boc Group and Amide Coupling

This protocol describes the deprotection of the Boc group to reveal a free carboxylic acid, followed by coupling to an amine-functionalized ligand (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-functionalized ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM (3x) to remove residual TFA, yielding the deprotected THP-PEG1-COOH.

  • Amide Coupling:

    • Dissolve the amine-functionalized ligand (1.0 eq) and the deprotected THP-PEG1-COOH (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 2: Deprotection of the THP Group and Further Functionalization

This protocol outlines the removal of the THP protecting group to yield a free hydroxyl group, which can then be further functionalized.

Materials:

  • THP-PEG1-functionalized molecule

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • THP Deprotection:

    • Dissolve the THP-protected compound in a mixture of acetic acid, THF, and water (e.g., 4:2:1 ratio).

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours, monitoring by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO3.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solvent and purify the product as needed.

Visualizations

Diagram 1: General PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Ub Degradation POI Degradation Proteasome->Degradation PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: THP Deprotection cluster_step4 Step 4: Final Coupling start This compound deprotection Treat with TFA/DCM start->deprotection intermediate1 THP-PEG1-COOH deprotection->intermediate1 coupling HATU, DIPEA, DMF intermediate1->coupling ligand1 E3 Ligase Ligand (with amine) ligand1->coupling intermediate2 THP-PEG1-Ligand1 coupling->intermediate2 deprotection2 Treat with Acetic Acid intermediate2->deprotection2 intermediate3 HO-PEG1-Ligand1 deprotection2->intermediate3 coupling2 Coupling Reaction intermediate3->coupling2 ligand2 POI Ligand (with leaving group) ligand2->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac

References

Troubleshooting & Optimization

Technical Support Center: THP-PEG1-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with THP-PEG1-Boc conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker, specifically a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2] It contains a single polyethylene glycol (PEG) unit to provide spacing and solubility. The "THP" end is a tetrahydropyranyl ether, which protects a hydroxyl group, while the "Boc" end is a tert-butyloxycarbonyl protected amine.[3][4][5] This linker is primarily used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates where controlled, sequential reactions are necessary.

Q2: What are the functions of the THP and Boc protecting groups?

A2: Both THP and Boc are protecting groups that prevent unwanted side reactions at their respective functional groups (hydroxyl for THP, amine for Boc) during synthesis.

  • THP (Tetrahydropyranyl) group: Protects a hydroxyl group. It is stable to most non-acidic reagents but can be removed under acidic conditions.

  • Boc (tert-butyloxycarbonyl) group: Protects an amine group. It is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions.

The differential stability of these groups to varying acidic conditions allows for selective deprotection and subsequent conjugation.

Q3: How are the THP and Boc groups typically removed?

A3: Both groups are acid-labile, but their removal can be achieved selectively by controlling the acid strength and reaction conditions.

  • Boc Deprotection: This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol.

  • THP Deprotection: The THP group can also be removed by acid treatment. Conditions reported in the literature include using TFA-containing cocktails, p-toluenesulfonic acid (TsOH), or pyridinium p-toluenesulfonate (PPTS) in alcoholic solvents.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions.

Problem 1: Incomplete Boc Deprotection

Symptoms:

  • NMR or Mass Spectrometry (MS) analysis shows the presence of the Boc-protected starting material.

  • Low yield of the desired amine-conjugated product in the subsequent reaction step.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., TFA) or use a stronger acid. Monitor the reaction closely by TLC or LC-MS to avoid side reactions.
Short Reaction Time Extend the reaction time. Monitor the reaction progress at regular intervals to determine the optimal time for complete deprotection without product degradation.
Inappropriate Solvent Ensure the solvent (e.g., DCM, ethyl acetate, toluene) is anhydrous and appropriate for the reaction. Water can sometimes interfere with the reaction.
Scavenger Interference If using scavengers to prevent side reactions from the t-butyl cation, ensure they are not quenching the acid. Thiophenol or anisole are common scavengers.
Problem 2: Unintended THP Group Cleavage During Boc Deprotection

Symptoms:

  • MS analysis shows a product with a mass corresponding to the loss of both Boc and THP groups.

  • Formation of a complex mixture of products.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Acidic Conditions The acidic conditions used for Boc deprotection are too strong and are simultaneously cleaving the THP group. Use milder acidic conditions for Boc removal. For example, use a lower concentration of TFA or a weaker acid like pyridinium p-toluenesulfonate (PPTS).
Prolonged Reaction Time Even under milder acidic conditions, extended reaction times can lead to THP cleavage. Optimize the reaction time by closely monitoring the reaction progress.
Problem 3: Low Yield of the Final Conjugated Product

Symptoms:

  • Low recovery of the desired product after purification.

  • Presence of unreacted starting materials (the deprotected linker and the molecule to be conjugated).

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Coupling Reaction Optimize the coupling chemistry. For example, if performing an EDC/NHS coupling to an amine, ensure the pH is in the optimal range (typically 7-8) and that the reagents are fresh.
Steric Hindrance The molecule being conjugated may be sterically hindered, preventing efficient reaction with the deprotected amine of the PEG linker. Consider using a longer PEG linker to increase the distance between the two molecules.
Product Degradation During Workup or Purification The final conjugate may be unstable under the workup or purification conditions. Use milder conditions where possible. For purification of PEGylated products, size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are often effective.
Side Reactions The deprotected functional groups may be undergoing side reactions. Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture.

Experimental Protocols

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

General Protocol for THP Deprotection
  • Dissolve the THP-protected compound in an alcoholic solvent such as methanol or ethanol.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the product using column chromatography.

Visualizations

THP_PEG1_Boc_Conjugation_Workflow cluster_step1 Step 1: Selective Boc Deprotection cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Selective THP Deprotection cluster_step4 Step 4: Final Conjugation start This compound deprotection Mild Acidic Conditions (e.g., TFA) start->deprotection Remove Boc intermediate THP-PEG1-NH2 deprotection->intermediate conjugation Coupling Reaction intermediate->conjugation molecule1 Molecule of Interest 1 (e.g., with NHS-ester) molecule1->conjugation conjugate1 THP-PEG1-Molecule1 conjugation->conjugate1 deprotection2 Acidic Conditions (e.g., PPTS) conjugate1->deprotection2 Remove THP intermediate2 HO-PEG1-Molecule1 deprotection2->intermediate2 conjugation2 Final Coupling intermediate2->conjugation2 molecule2 Molecule of Interest 2 molecule2->conjugation2 final_product Molecule2-PEG1-Molecule1 conjugation2->final_product

Caption: A typical workflow for a two-step conjugation using a this compound linker.

Caption: A logic diagram for troubleshooting common issues in conjugation reactions.

References

Technical Support Center: Optimizing Boc Deprotection of THP-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the tert-butyloxycarbonyl (Boc) deprotection of THP-PEG1-Boc. The presence of two acid-labile protecting groups, Boc and Tetrahydropyran (THP), requires careful optimization to achieve selective cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection?

A1: The Boc group is most commonly removed under anhydrous acidic conditions.[1] The typical reagents are strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] A solution of 20-50% TFA in a solvent like dichloromethane (DCM) or a 4M solution of HCl in 1,4-dioxane are widely used.[4][5] These reactions are generally fast, often completing within 1-2 hours at room temperature.

Q2: How can I selectively deprotect the Boc group without cleaving the THP group on my this compound molecule?

A2: Achieving selectivity is critical because both Boc and THP groups are acid-labile. The key is to use conditions mild enough to cleave the more sensitive Boc group while leaving the THP group intact. This can be achieved by:

  • Using Milder Acidic Conditions: Employing a lower concentration of TFA (e.g., 10-20% in DCM) or using HCl in dioxane, which can offer superior selectivity for certain substrates.

  • Controlling Temperature and Time: Performing the reaction at 0°C and carefully monitoring it to stop as soon as the starting material is consumed can prevent THP cleavage.

  • Using Lewis Acids: Certain Lewis acids, such as samarium(III) chloride (SmCl₃), can catalyze the selective removal of a Boc group in the presence of a THP group under specific conditions. Other Lewis acids like zinc bromide (ZnBr₂) have also been used for Boc deprotection.

Q3: How do I monitor the progress of the deprotection reaction?

A3: The most common and effective method is Thin-Layer Chromatography (TLC). The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. To visualize the product, staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple) with the newly formed primary or secondary amine.

Q4: What are common side reactions and how can I prevent them?

A4: The primary side reaction during Boc deprotection is the formation of a reactive tert-butyl cation. This cation can alkylate electron-rich functional groups on your molecule, such as thiols or certain aromatic rings. To prevent this, "scavengers" are added to the reaction mixture to trap the cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, or thioanisole.

Q5: What is the best work-up procedure for a Boc deprotection reaction?

A5: The work-up procedure depends on the properties of your final product.

  • Direct Evaporation: If the subsequent step is compatible with the TFA or HCl salt of your amine, the solvent and excess acid can be removed under vacuum. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Aqueous Basic Wash: For products that are not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Precipitation: The deprotected amine salt can sometimes be precipitated by adding a non-polar solvent, such as cold diethyl ether, to the reaction mixture.

  • Resin Scavenging: Solid-phase extraction using a basic resin (like Amberlyst A21) can be used to neutralize the acid and isolate the free amine, which is particularly useful for polar or water-soluble products.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
1. Incomplete Boc Deprotection Insufficient Acid: The reaction may contain other basic groups that consume the acid, or the amount used was too low. Poor Reagent Quality: TFA is hygroscopic; absorbed water can reduce its effectiveness. Inadequate Time/Temperature: The reaction may not have run long enough or at a sufficient temperature, especially for sterically hindered substrates. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.Increase Acid: Add more equivalents of acid, especially for substrates with basic moieties like pyridines. Use Fresh Reagents: Use a fresh, unopened bottle of TFA or titrate to confirm its concentration. Optimize Conditions: Extend the reaction time to several hours or overnight and monitor by TLC. Gentle heating may be required for challenging substrates. Improve Solubility: Choose a solvent system (e.g., DCM, dioxane) where the substrate is fully soluble.
2. Cleavage of the THP Protecting Group Harsh Acidic Conditions: The acid concentration, temperature, or reaction time is too high, leading to the cleavage of the more stable THP ether.Use Milder Conditions: Reduce the TFA concentration to 10-20%, switch to 4M HCl in dioxane, or perform the reaction at 0°C. Consider Alternative Reagents: For highly sensitive substrates, explore non-acidic methods like thermal deprotection or milder Lewis acids. A method using oxalyl chloride in methanol is also reported to be very mild.
3. Formation of Side Products Alkylation by t-butyl Cation: The t-butyl cation generated during deprotection can react with nucleophiles on the substrate.Add Scavengers: Include 2.5-5% (v/v) of a scavenger like triisopropylsilane (TIS) or water in the reaction mixture to trap the t-butyl cation.
4. Difficulty Isolating Product Product is a Salt: The deprotected amine exists as a TFA or HCl salt, which may have different solubility properties than the free base. Product is Water-Soluble: The PEG component can increase water solubility, making standard extraction difficult.Neutralize Carefully: Perform a careful aqueous work-up with a weak base like NaHCO₃ and extract with a suitable organic solvent. Precipitate the Product: Add cold diethyl ether to the concentrated reaction mixture to precipitate the amine salt. Use Ion-Exchange: Employ a basic resin to capture the free amine from the solution.

Comparison of Common Boc Deprotection Reagents

Reagent SystemTypical ConditionsReaction TimeSelectivity & Notes
TFA / DCM 20-50% (v/v) TFA in DCM, 0°C to RT30 min - 2 hStandard Choice. Highly effective but can be too harsh for other acid-labile groups like THP. Lowering concentration and temperature improves selectivity.
HCl / Dioxane 4M HCl in 1,4-Dioxane, RT30 min - 2 hGood Alternative. Often provides better selectivity than TFA for removing Boc in the presence of t-butyl esters and potentially THP ethers.
Oxalyl Chloride / MeOH 3 equivalents (COCl)₂ in Methanol, RT1 - 4 hVery Mild Conditions. Excellent for substrates with multiple acid-sensitive functional groups.
Thermal (Catalyst-Free) Heat in a suitable solvent (e.g., MeOH, TFE)Varies (e.g., 30 min)Green Chemistry Approach. Avoids strong acids entirely. Selectivity can be controlled by temperature, but high temperatures (120-240°C) are often required.
**Lewis Acids (e.g., SmCl₃, ZnBr₂) **Catalytic or stoichiometric amounts in an organic solvent (e.g., DCM)Varies (often overnight)High Selectivity. Can be tuned to selectively deprotect one acid-labile group over another. SmCl₃ is noted for its ability to discriminate between Boc, THP, and TBDMS groups.

Experimental Protocols

Protocol 1: Selective Boc Deprotection using TFA in DCM

This protocol uses milder conditions to favor the selective removal of the Boc group over the THP group.

  • Preparation:

    • Dissolve the this compound substrate (1 equivalent) in anhydrous Dichloromethane (DCM) to make a 0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.

    • If your substrate is susceptible to alkylation, add a scavenger such as triisopropylsilane (TIS) (0.05 mL per 1 mL of TFA).

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Prepare a 20% (v/v) solution of Trifluoroacetic acid (TFA) in DCM.

    • Slowly add the TFA/DCM solution (5-10 equivalents of TFA) to the cooled substrate solution.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring:

    • Monitor the reaction every 30-60 minutes using TLC (e.g., 10% Methanol in DCM as eluent).

    • Stain the TLC plate with ninhydrin stain and gently heat to visualize the deprotected amine product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • To remove residual TFA, add toluene and evaporate again (repeat 2-3 times).

    • The resulting product is the amine TFA salt. If the free amine is required, dissolve the residue in an organic solvent, wash carefully with saturated NaHCO₃ solution, dry the organic layer over Na₂SO₄, filter, and concentrate.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway Start Boc-Protected Amine Step1 Protonation of Carbonyl Start->Step1 + H⁺ Step2 Loss of t-butyl Cation Step1->Step2 Step3 Carbamic Acid Intermediate Step2->Step3 Step4 Decarboxylation (Release of CO₂) Step3->Step4 End Free Amine (as salt) Step4->End

Caption: Acid-catalyzed mechanism for Boc deprotection.

Troubleshooting_Workflow Start Problem: Incomplete Deprotection CheckAcid Is Acid Concentration Sufficient (≥10 eq)? Start->CheckAcid CheckTime Is Reaction Time Adequate (>2h)? CheckAcid->CheckTime Yes ActionAcid Increase Acid Concentration / Equivalents CheckAcid->ActionAcid No CheckTemp Is Temperature Appropriate? CheckTime->CheckTemp Yes ActionTime Extend Reaction Time (Monitor by TLC) CheckTime->ActionTime No ActionTemp Warm Gently (e.g., to 40°C) CheckTemp->ActionTemp No Recheck Re-evaluate Reaction Progress CheckTemp->Recheck Yes ActionAcid->Recheck ActionTime->Recheck ActionTemp->Recheck

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Orthogonal_Deprotection cluster_Boc Boc Group cluster_THP THP Group cluster_Cbz Other Groups Molecule Protected Molecule (e.g., this compound) Boc Boc (t-Butyloxycarbonyl) THP THP (Tetrahydropyran) Cbz Cbz (Benzyloxycarbonyl) Reagent_H2 H₂ / Pd-C (Hydrogenolysis) Boc->Reagent_H2 Stable THP->Reagent_H2 Stable Reagent_Acid Mild Acid (e.g., 20% TFA/DCM) Cbz->Reagent_Acid Stable Reagent_Acid->Boc Cleaves Reagent_Strong_Acid Strong Acid (e.g., 95% TFA) Reagent_Strong_Acid->THP Cleaves Reagent_H2->Cbz Cleaves

Caption: Orthogonal deprotection strategy for different protecting groups.

References

Technical Support Center: Purification of THP-PEG1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of THP-PEG1-Boc conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

Issue Potential Cause(s) Recommended Solution(s)
Streaking on TLC Plate 1. Compound is highly polar.[1] 2. Interaction with acidic silica gel. 3. Sample is overloaded on the TLC plate.1. Use a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or chloroform.[1] 2. Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the silica.[1] 3. Spot a more dilute solution of your compound on the TLC plate.
Product is not moving from the baseline on TLC 1. Mobile phase is not polar enough.[1] 2. Strong interaction with the stationary phase.1. Increase the polarity of the mobile phase. A common starting point for polar PEG compounds is a mixture of DCM/MeOH or CHCl3/MeOH.[1] 2. Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.
Loss of THP protecting group during purification 1. The THP (tetrahydropyranyl) group is labile under acidic conditions. 2. Silica gel is slightly acidic and can cause deprotection.1. Avoid acidic conditions during workup and purification. 2. Use a mobile phase containing a basic additive (e.g., 1% NH4OH or TEA) for silica gel chromatography. 3. Alternatively, use a neutral stationary phase like alumina.
Poor separation of product from starting materials or byproducts 1. Similar polarity of the compounds. 2. Inappropriate mobile phase composition.1. Optimize the mobile phase. Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity. A slow gradient of 1-10% of an alcohol mixture (e.g., EtOH/IPA) in chloroform has been reported to improve separation for PEG-containing compounds. 2. Consider using a different chromatographic technique, such as reverse-phase HPLC, for better resolution.
Difficulty detecting the compound on TLC 1. The compound is not UV-active. 2. The concentration of the compound is too low.1. Use a TLC stain. A modified Dragendorff stain is highly effective for detecting PEG-containing compounds. Other general stains like potassium permanganate or iodine can also be used. 2. Spot a more concentrated sample on the TLC plate.
Incomplete Boc deprotection observed in post-purification analysis 1. Insufficient acid strength or concentration during the deprotection step. 2. Inadequate reaction time or temperature.1. Ensure complete reaction by monitoring with TLC or LC-MS before workup and purification. 2. If deprotection is the goal, use standard conditions such as trifluoroacetic acid (TFA) in DCM.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for silica gel chromatography of a this compound conjugate?

A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH (e.g., 1-2%) and gradually increase the polarity. For compounds with free amines, adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve peak shape and prevent streaking.

Q2: How can I monitor the progress of my column chromatography?

You should collect fractions and analyze them by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate alongside your crude starting material and a co-spot (a spot of your crude material on top of a spot from the fraction). This will help you identify the fractions containing your purified product.

Q3: My THP-protected compound seems to be degrading on the silica gel column. What can I do?

The THP group is sensitive to acid, and silica gel is acidic. To prevent degradation, you can neutralize the silica gel by using a mobile phase containing a small amount of a base, such as triethylamine or ammonium hydroxide. Alternatively, you can use a neutral stationary phase like alumina.

Q4: What analytical techniques are recommended for confirming the purity and identity of the purified this compound conjugate?

A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the conjugate, including the presence of the THP and Boc protecting groups and the PEG linker.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate. A reverse-phase C18 column is often suitable. Since PEG linkers may lack a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be beneficial.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis
  • Plate Preparation: Use silica gel coated TLC plates. With a pencil, gently draw a starting line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude reaction mixture and purified fractions in a volatile solvent (e.g., DCM). Using a capillary tube, spot small amounts onto the starting line. It is good practice to have separate lanes for your starting material, reaction mixture, and a "co-spot" where the starting material and reaction mixture are spotted on top of each other.

  • Elution: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 95:5 DCM:MeOH). The solvent level should be below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp if your compound is UV-active. Subsequently, stain the plate using an appropriate stain (e.g., Dragendorff's reagent for PEG compounds, or potassium permanganate).

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). This will help in identifying the desired compound in the collected fractions.

Protocol 2: Silica Gel Flash Column Chromatography
  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight for difficult separations).

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound conjugate in a minimal amount of a low-polarity solvent (like DCM) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (e.g., from a flash chromatography system or hand bellows) to push the solvent through the column.

    • Begin eluting with a low-polarity mobile phase and gradually increase the polarity according to your TLC optimization (gradient elution).

    • Collect fractions in test tubes or vials.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound conjugate.

Data Presentation

Table 1: Typical Mobile Phase Systems for Chromatography of PEGylated Compounds
Chromatography Type Stationary Phase Mobile Phase System Notes
TLC / Flash Chromatography Silica GelDichloromethane / MethanolA standard choice for polar compounds. Start with a low percentage of methanol and increase polarity as needed.
TLC / Flash Chromatography Silica GelChloroform / Methanol / Ammonium HydroxideThe addition of a base like NH4OH can prevent streaking and protect acid-sensitive groups.
TLC / Flash Chromatography Silica GelChloroform / Ethanol / IsopropanolA 1:1 mixture of EtOH/IPA in CHCl3 can provide better separation for some PEG compounds.
Reverse-Phase HPLC C18Acetonitrile / WaterA common system for reverse-phase separation. A gradient elution is typically used.
Table 2: Recommended Analytical Techniques for Purity and Identity Confirmation
Technique Purpose Key Observations
¹H NMR Structural ConfirmationPresence of characteristic peaks for the THP acetal protons, Boc t-butyl protons, and the repeating ethylene glycol units.
¹³C NMR Structural ConfirmationConfirmation of the carbon skeleton of the conjugate.
LC-MS Molecular Weight Verification & PurityObservation of the correct molecular ion peak for the this compound conjugate. Purity can be estimated from the peak area in the chromatogram.
HPLC with ELSD/CAD Purity AssessmentProvides a more accurate measure of purity for compounds with poor UV absorbance.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound Conjugate tlc_optimization TLC Optimization (Mobile Phase Selection) crude_product->tlc_optimization Sample column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography Load tlc_optimization->column_chromatography Optimized Conditions fraction_analysis TLC Analysis of Collected Fractions column_chromatography->fraction_analysis Collect Fractions combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal purified_product Purified Product solvent_removal->purified_product nmr NMR (1H, 13C) purified_product->nmr ms Mass Spectrometry purified_product->ms hplc HPLC (Purity) purified_product->hplc

Caption: Experimental workflow for the purification and analysis of this compound conjugates.

troubleshooting_logic start Purification Issue Encountered streaking Streaking on TLC? start->streaking degradation Product Degradation? streaking->degradation No add_base Add Base (TEA/NH4OH) to Mobile Phase streaking->add_base Yes poor_separation Poor Separation? degradation->poor_separation No use_alumina Use Alumina as Stationary Phase degradation->use_alumina Yes optimize_gradient Optimize Mobile Phase Gradient poor_separation->optimize_gradient Yes try_hplc Use Reverse-Phase HPLC optimize_gradient->try_hplc If still unresolved

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Managing Impurities in THP-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities in THP-PEG1-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the IUPAC name tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate, is a heterobifunctional linker molecule.[1] It belongs to the polyethylene glycol (PEG) class of linkers and is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The THP (tetrahydropyranyl) group serves as a protecting group for an alcohol, while the Boc (tert-butyloxycarbonyl) group protects an amine. These protecting groups can be selectively removed under different conditions, allowing for the sequential attachment of different molecular entities.

Q2: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources, including the starting materials, side reactions during synthesis, and degradation during storage or handling. The key components of the molecule each present potential impurity risks:

  • PEG Component: The polyethylene glycol linker can contain reactive impurities such as formaldehyde, formic acid, and peroxides.[4] These can arise from the manufacturing process of the PEG raw materials.

  • THP Group: The introduction of the THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the starting alcohol is already chiral. Incomplete reaction or deprotection can also result in residual starting materials or byproducts.

  • Boc Group: Similar to the THP group, incomplete reaction during the introduction of the Boc protecting group can lead to the presence of unreacted amine starting material.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a common method for determining the percentage purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify any organic impurities. Liquid chromatography-mass spectrometry (LC-MS) is employed to confirm the molecular weight and identify impurities by their mass-to-charge ratio. For commercial products, a purity of >95% is often reported.[1]

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and use of this compound.

Problem: Low Purity of this compound Post-Synthesis

Possible Cause 1: Incomplete Reaction If the reaction to synthesize this compound does not go to completion, the final product will be contaminated with unreacted starting materials.

Solution:

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS to ensure all starting materials have been consumed before quenching the reaction.

  • Optimization: If the reaction is consistently incomplete, consider adjusting the stoichiometry of the reactants, increasing the reaction temperature, or extending the reaction time.

Possible Cause 2: Formation of Side-Reaction Byproducts Side reactions can lead to the formation of unexpected impurities, which can be difficult to remove.

Solution:

  • Byproduct Characterization: Isolate and characterize the major byproducts using techniques like NMR and MS to understand the nature of the side reactions.

  • Condition Adjustment: Based on the identity of the byproducts, adjust the reaction conditions to minimize their formation. This could involve changing the solvent, temperature, or catalyst.

Possible Cause 3: Inefficient Purification The chosen purification method may not be adequate to separate the desired product from all impurities.

Solution:

  • Chromatography Optimization: Optimize the silica gel column chromatography conditions, such as the solvent system (eluent), to improve the separation of the product from impurities.

  • Alternative Techniques: Consider other purification techniques like preparative HPLC or recrystallization if column chromatography is ineffective.

Problem: Unexpected Peaks in Analytical Traces (HPLC, LC-MS)

Possible Cause 1: Presence of Diastereomers The introduction of the THP group creates a new chiral center. If the parent molecule already contains a stereocenter, a mixture of diastereomers will be formed, which may appear as separate peaks in a high-resolution HPLC analysis.

Solution:

  • Standard Analysis: For most applications, a diastereomeric mixture is acceptable. The presence of two peaks of equal integration corresponding to the diastereomers can be considered normal.

  • Chiral Separation: If a single diastereomer is required, a specialized chiral chromatography method will be needed for separation.

Possible Cause 2: PEG-Related Impurities Commercially available PEG reagents can contain small amounts of impurities like formaldehyde or formic acid, which can react to form byproducts.

Solution:

  • High-Purity Reagents: Use high-purity PEG starting materials to minimize the introduction of these reactive impurities.

  • Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities like formic acid.

Possible Cause 3: On-Column or In-Source Degradation The analytical conditions themselves can sometimes cause degradation of the sample. For example, the acidity of the mobile phase in HPLC or the high energy in the MS source can cause labile protecting groups like THP and Boc to be partially cleaved.

Solution:

  • Milder Analytical Conditions: Use a buffered mobile phase with a neutral pH for HPLC analysis. For MS, use a softer ionization technique if possible.

  • Fresh Samples: Analyze samples promptly after preparation to minimize degradation in solution.

Quantitative Data Summary

The following tables summarize common impurities and analytical techniques for this compound.

Table 1: Potential Impurities in this compound

Impurity ClassSpecific ExamplesSource
Starting Materials Unreacted PEG-alcohol, Boc-protected amineIncomplete reaction
Byproducts DiastereomersTHP protection step
Products of side reactionsSub-optimal reaction conditions
Degradation Products THP-deprotected alcohol, Boc-deprotected amineAcidic or harsh conditions
PEG-Related Formaldehyde, Formic AcidImpure PEG starting material

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeTypical Observations
HPLC Quantify purity, resolve impuritiesPurity expressed as area %. Diastereomers may appear as two closely eluting peaks.
LC-MS Confirm molecular weight, identify impuritiesProvides mass-to-charge ratio of the main component and any impurities.
¹H NMR Structural confirmation, identify organic impuritiesCharacteristic peaks for THP, PEG, and Boc groups. Integration of peaks can indicate relative purity.
¹³C NMR Confirm carbon backbone structureComplementary to ¹H NMR for structural elucidation.
GC-MS Analyze for volatile impuritiesCan be used to detect low molecular weight impurities like residual solvents.

Experimental Protocols

Protocol 1: General Method for Purity Analysis by HPLC

This is a general starting method that may require optimization for specific instruments and columns.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Detection Wavelength: 210 nm or 220 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.

    • Column Temperature: 25°C.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Protocol 2: Structural Confirmation by NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H NMR: Confirm the presence of characteristic signals for the THP, PEG, and Boc protons. Check for the absence of signals corresponding to starting materials or significant impurities.

    • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical shifts are consistent with the expected structure.

Visualizations

The following diagrams illustrate a logical workflow for troubleshooting purity issues and potential pathways for impurity formation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purity Issues start Low Purity Detected analyze_impurities Characterize Impurities (LC-MS, NMR) start->analyze_impurities check_reaction Review Synthesis Protocol: - Incomplete Reaction? - Side Reactions? optimize_synthesis Optimize Reaction Conditions: - Time, Temp, Stoichiometry check_reaction->optimize_synthesis check_purification Evaluate Purification Method: - Column Chromatography Effective? - Alternative Methods Needed? optimize_purification Refine Purification: - New Solvent System - Prep-HPLC check_purification->optimize_purification analyze_impurities->check_reaction Impurity identified as starting material/byproduct analyze_impurities->check_purification Known impurities present post-purification re_analyze Re-analyze Purity optimize_synthesis->re_analyze optimize_purification->re_analyze re_analyze->start No pass Purity Acceptable re_analyze->pass Yes

Caption: Troubleshooting workflow for addressing purity issues with this compound.

Impurity_Formation Potential Impurity Formation Pathways in this compound Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Impurities PEG_OH HO-PEG-OH step1 1. THP Protection PEG_OH->step1 Boc_NH Boc-NH-R step2 2. Boc-Amine Coupling Boc_NH->step2 DHP Dihydropyran (DHP) DHP->step1 product This compound step1->product Desired Path impurity1 Unreacted HO-PEG-OH step1->impurity1 Incomplete Reaction impurity2 Diastereomers step1->impurity2 Stereocenter Formation impurity3 Bis-THP-PEG step1->impurity3 Side Reaction step2->product impurity4 Unreacted Boc-NH-R step2->impurity4 Incomplete Reaction

Caption: Potential pathways for impurity formation during this compound synthesis.

References

Validation & Comparative

A Comparative Guide to PEG Linkers in PROTACs: Spotlight on THP-PEG1-Boc as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker connecting the two. The linker is not merely a spacer but an active determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Among the various linker types, those based on polyethylene glycol (PEG) are the most prevalent, utilized in approximately 54% of reported PROTACs.[1] Their popularity stems from their hydrophilicity, which can enhance solubility and cell permeability, and the ease with which their length can be modulated to optimize the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2]

This guide provides a comparative analysis of PEG linkers in PROTACs, with a special focus on understanding the role of building blocks like THP-PEG1-Boc in their synthesis. We will delve into experimental data comparing PEG linkers of varying lengths and compositions and provide detailed protocols for key evaluative experiments.

The Role of this compound in PROTAC Synthesis

This compound is a heterobifunctional linker building block used in the chemical synthesis of PROTACs. Let's break down its components:

  • PEG1: This indicates a single polyethylene glycol unit, providing a short, flexible, and hydrophilic spacer.

  • THP (Tetrahydropyran): This is a protecting group for a hydroxyl functionality. Protecting groups are essential in organic synthesis to prevent a specific functional group from reacting while other chemical modifications are being made to the molecule. The THP group is stable under basic conditions and can be removed with acid.

  • Boc (tert-butyloxycarbonyl): This is a protecting group for an amine functionality. The Boc group is readily removed under mild acidic conditions.

In the context of PROTAC synthesis, a molecule like this compound allows for the sequential and controlled connection of the target-binding ligand and the E3 ligase-recruiting ligand. Once the desired PROTAC structure is assembled, the THP and Boc protecting groups are removed in a deprotection step to yield the final, active PROTAC. Therefore, the direct comparison of performance lies not with the "this compound" linker itself, but with the resulting PEG linker in the final PROTAC molecule after deprotection. The key variable for comparison then becomes the length and composition of the PEG chain.

Comparative Performance of PEG Linkers in PROTACs

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in excessive flexibility and a reduced effective concentration, also impairing degradation.

Below are tables summarizing representative experimental data on the impact of PEG linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Degradation of BRD4

Data synthesized from studies on JQ1-based PROTACs targeting BRD4 and the VHL E3 ligase.

LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG350>901.5
PEG425>952.1
PEG5 10 >98 2.8
PEG630>952.5

DC50: Concentration for 50% degradation. Dmax: Maximum degradation. Papp: Apparent permeability in a parallel artificial membrane permeability assay (PAMPA).

Table 2: Impact of Linker Composition on CRBN Degradation

Comparison of an alkyl versus a PEG linker in a homo-PROTAC targeting CRBN.

Linker Composition (9 atoms)Degradation Efficacy
Alkyl ChainConcentration-dependent decrease
PEG (3 units)Weak degradation

This data suggests that for certain target-ligase pairs, the atomic composition of the linker can significantly impact degradation efficacy.[3]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.
  • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to the loading control.
  • Calculate DC50 and Dmax values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across a lipid membrane.

1. Plate Preparation:

  • Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
  • Add buffer to the wells of a 96-well acceptor plate.

2. Compound Addition:

  • Add the PROTAC solutions at various concentrations to the wells of the filter plate (donor plate).

3. Incubation:

  • Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

4. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

5. Calculation of Apparent Permeability (Papp):

  • Calculate the Papp value using the following formula: Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor) where V_A is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Plating Plate Cells PROTAC_Treatment Treat with PROTAC Cell_Plating->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Quantification Quantify Protein Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Calculation Calculate DC50 & Dmax Normalization->Calculation

Western Blot Experimental Workflow

Linker_Properties Linker Linker Properties Length Length Linker->Length Composition Composition (PEG vs. Alkyl) Linker->Composition Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Length->Degradation_Efficacy Selectivity Selectivity Length->Selectivity Composition->Degradation_Efficacy Pharmacokinetics Pharmacokinetics Composition->Pharmacokinetics Flexibility->Degradation_Efficacy Cell_Permeability Cell Permeability Solubility->Cell_Permeability PROTAC_Performance PROTAC Performance Degradation_Efficacy->PROTAC_Performance Cell_Permeability->PROTAC_Performance Cell_Permeability->Pharmacokinetics Pharmacokinetics->PROTAC_Performance Selectivity->PROTAC_Performance

Logical Relationship of Linker Properties

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers offer significant advantages in terms of modulating physicochemical properties and optimizing degradation efficacy. While chemical building blocks like this compound are instrumental in the synthesis of these molecules, the ultimate performance of the PROTAC is dictated by the final structure of the linker after deprotection. The optimal PEG linker length and composition must be determined empirically for each specific target and E3 ligase combination. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Head-to-Head Comparison: THP-PEG1-Boc and the Landscape of Cleavable vs. Non-Cleavable Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe targeted therapies such as Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting moiety to the therapeutic payload, dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This guide provides an objective comparison of THP-PEG1-Boc, a specific type of cleavable linker, with the broader classes of cleavable and non-cleavable linkers, supported by experimental data and detailed protocols.

The fundamental difference between linker strategies lies in their payload release mechanism. Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for a conjugate's efficacy, safety, and pharmacokinetic profile.

Unveiling this compound: A Cleavable Disulfide Linker

Recent searches reveal that "this compound" is often associated with "THP-SS-PEG1-Boc," a cleavable linker used in the synthesis of ADCs.[2][3][4][5] The "-SS-" designation points to a disulfide bond, which is the cleavable moiety. The Tetrahydropyranyl (THP) and tert-Butyloxycarbonyl (Boc) groups are protecting groups used during chemical synthesis. The PEG1 component is a single polyethylene glycol unit, which can enhance solubility and improve the pharmacokinetic properties of the ADC.

Therefore, for the purpose of this comparison, this compound will be treated as a disulfide-containing cleavable linker. Its mechanism of action relies on the higher concentration of reducing agents, such as glutathione, inside the cell compared to the bloodstream. This reducing environment breaks the disulfide bond, releasing the payload.

Performance Comparison: Cleavable vs. Non-Cleavable Linkers

The selection of a linker significantly impacts the performance of a drug conjugate. The following tables summarize quantitative data from comparative studies.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Linker TypeADC ExampleCell LineIC50 (pM)Reference
Cleavable (Disulfide) anti-HER2-SS-PayloadHER2+61 - 111
Cleavable (Val-Cit) anti-CD30-vc-MMAEKarpas 299~10
Cleavable (Hydrazone) anti-CD22-hydrazone-doxorubicinRamos~500
Non-Cleavable (SMCC) anti-HER2-SMCC-DM1 (Kadcyla®)BT-474~250
Non-Cleavable (Thioether) anti-HER2-thioether-PayloadSK-BR-3~300

Note: Direct comparison of IC50 values can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Plasma Stability

Linker stability in plasma is crucial to prevent premature payload release and associated off-target toxicity.

Linker TypeLinker ChemistrySpecies% Intact ADC after 7 daysReference
Cleavable (Disulfide) SPDBHuman~70%
Cleavable (Val-Cit) Valine-CitrullineMouseUnstable (hydrolyzed within 1h)
Cleavable (Val-Cit) Valine-CitrullineHuman>80%
Cleavable (Sulfatase-cleavable) Aryl SulfateMouseHigh stability (>7 days)
Non-Cleavable (SMCC) ThioetherHuman>90%

Note: Stability can vary significantly depending on the specific linker chemistry and the animal species used for testing.

Mechanisms of Action: A Tale of Two Release Strategies

The distinct mechanisms of payload release for cleavable and non-cleavable linkers lead to different intracellular fates and downstream signaling events.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in systemic circulation but to break down under specific conditions prevalent in the tumor microenvironment or within the cancer cell.

.dot

cleavable_linker_mechanism cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_circulating ADC with Cleavable Linker (Stable) ADC_bound ADC binds to cell surface antigen ADC_circulating->ADC_bound Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Endosome/Lysosome Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Cleavage by: - Enzymes (e.g., Cathepsins) - Low pH - High Glutathione Bystander_effect Bystander Killing of Neighboring Cells Payload_release->Bystander_effect Apoptosis Apoptosis Payload_release->Apoptosis non_cleavable_linker_mechanism cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC_circulating ADC with Non-Cleavable Linker (Highly Stable) ADC_bound ADC binds to cell surface antigen ADC_circulating->ADC_bound Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation by Proteases Lysosome->Degradation Payload_release Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_release Apoptosis Apoptosis Payload_release->Apoptosis plasma_stability_workflow start Incubate ADC in Plasma at 37°C timepoint Collect Aliquots at Different Time Points start->timepoint analysis Analysis timepoint->analysis elisa ELISA for Intact ADC analysis->elisa Quantify Conjugate lcms LC-MS for DAR or Free Payload analysis->lcms Quantify Payload end Determine Rate of Payload Release elisa->end lcms->end

References

The Efficacy of THP-PEG1-Boc in Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the design of effective Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker. The linker, far from being a passive spacer, plays a critical role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of a short polyethylene glycol (PEG) linker, exemplified by THP-PEG1-Boc, against other common linker classes, supported by representative experimental data and detailed methodologies.

The Central Role of the Linker in PROTAC Function

The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. This proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, chemical composition (hydrophilicity vs. hydrophobicity), and flexibility are critical parameters that influence:

  • Ternary Complex Formation and Stability: An optimal linker length and conformation are necessary to achieve favorable protein-protein interactions within the ternary complex.

  • Cellular Permeability: The physicochemical properties of the linker significantly impact the PROTAC's ability to cross the cell membrane and reach its intracellular target.

  • Solubility: Hydrophilic linkers, such as those based on PEG, can enhance the overall solubility of the PROTAC molecule.

  • Pharmacokinetics: The linker can influence the metabolic stability and in vivo disposition of the PROTAC.

Comparative Analysis of PROTAC Linkers

The selection of an appropriate linker is a critical step in PROTAC design and often requires empirical optimization. Here, we compare the general characteristics and performance of this compound, a short and hydrophilic linker, with other commonly used linker types: longer PEG chains and alkyl chains.

Data Presentation: Representative Performance of Different Linker Classes

The following table summarizes representative data illustrating the impact of linker type and length on key performance indicators of a hypothetical PROTAC targeting a model protein. Note: This data is synthesized based on established principles of PROTAC linker chemistry and is intended for illustrative purposes, as direct comparative studies for this compound are not extensively published.

Linker TypeLinker Structure (Illustrative)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
Short PEG (e.g., this compound derived) Warhead-NH-CO-(CH₂OCH₂)₁-COOH-E3 Ligand50905.0150
Longer PEG Warhead-NH-CO-(CH₂OCH₂)₄-COOH-E3 Ligand10952.5200
Alkyl Chain Warhead-NH-CO-(CH₂)₅-COOH-E3 Ligand100858.050

Key Observations:

  • Short PEG Linkers (e.g., derived from this compound): These linkers can be effective in promoting degradation, offering a good balance of activity and permeability. Their hydrophilicity contributes to better solubility compared to alkyl chains.

  • Longer PEG Linkers: In many cases, longer PEG chains can lead to enhanced potency (lower DC50) and a higher maximal degradation level (Dmax). This is often attributed to increased flexibility, allowing for optimal orientation of the target protein and E3 ligase within the ternary complex. However, increased length can sometimes negatively impact cell permeability.

  • Alkyl Chains: While synthetically accessible, purely aliphatic linkers are more hydrophobic. This can improve passive diffusion across the cell membrane but may lead to lower aqueous solubility and potentially non-specific binding. Their degradation efficacy can be highly dependent on the specific target and E3 ligase pair.

Experimental Protocols

To aid in the rational design and evaluation of PROTACs, detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Protocol:

  • Plate Preparation: Coat a 96-well filter plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Donor Plate Preparation: Prepare solutions of the PROTACs at a known concentration in a suitable buffer in a 96-well donor plate.

  • Assay Assembly: Place the lipid-coated filter plate on top of a 96-well acceptor plate containing buffer. Add the PROTAC solutions from the donor plate to the filter plate.

  • Incubation: Incubate the assembled plate for a defined period (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ln(1 - [C_A] / [C_D_initial]) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To characterize the kinetics and affinity of binary and ternary complex formation.

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

  • Ternary Complex Analysis:

    • Prepare a solution containing a fixed, saturating concentration of the target protein.

    • Inject a series of concentrations of the PROTAC mixed with the target protein over the immobilized E3 ligase.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the binding data to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycle PROTAC Recycled Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Recycle->PROTAC Western_Blot_Workflow cluster_1 Experimental Workflow: Western Blotting A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection F->G H Data Analysis (Quantification, DC50, Dmax) G->H Linker_Properties_Logic cluster_2 Logical Relationships in Linker Design Linker Linker Properties (Length, Composition, Flexibility) Ternary Ternary Complex Formation & Stability Linker->Ternary Permeability Cellular Permeability Linker->Permeability Solubility Aqueous Solubility Linker->Solubility Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy Permeability->Efficacy Solubility->Efficacy

A Researcher's Guide to Validating THP-PEG1-Boc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise and efficient conjugation of payloads to linkers is a critical step. This guide provides a comprehensive comparison of methods to validate the conjugation of a THP-PEG1-Boc linker to a payload, supported by experimental data and detailed protocols.

The this compound linker is a heterobifunctional linker featuring a Tetrahydropyran (THP) protected alcohol, a single polyethylene glycol (PEG) unit, and a tert-Butoxycarbonyl (Boc) protected amine. This structure allows for a sequential and controlled conjugation strategy. The validation of this conjugation is paramount to ensure the quality, efficacy, and safety of the final bioconjugate.

Core Validation Techniques

The successful conjugation of a this compound linker to a payload is typically confirmed through a combination of chromatographic and spectrometric techniques. These methods allow for the characterization of the conjugate, identification of unreacted starting materials, and quantification of conjugation efficiency.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the covalent attachment of the linker to the payload by detecting the mass increase of the final conjugate.

TechniqueInformation ProvidedTypical Observation
MALDI-TOF MS Provides the molecular weight of the conjugate. Useful for analyzing peptides and small proteins.A distinct peak corresponding to the mass of the payload plus the mass of the this compound linker.
ESI-Q-TOF LC/MS Offers high-resolution mass data and can be coupled with liquid chromatography for online separation and analysis.Accurate mass measurement of the conjugate, allowing for confirmation of the elemental composition.
Orbitrap MS Provides very high resolution and mass accuracy, enabling detailed characterization of the conjugate and any side products.Unambiguous identification of the conjugated product with high confidence.
High-Performance Liquid Chromatography (HPLC)

HPLC is essential for separating the conjugated product from unreacted payload, excess linker, and other impurities. The choice of column and mobile phase is critical for achieving optimal separation.

TechniquePrinciple of SeparationTypical Observation
Reversed-Phase (RP-HPLC) Separates based on hydrophobicity. The addition of the PEG linker generally increases the hydrophilicity of the payload.The conjugated product will typically have a shorter retention time compared to the more hydrophobic, unconjugated payload.
Size-Exclusion (SEC-HPLC) Separates molecules based on their hydrodynamic volume.An increase in the size of the payload upon conjugation leads to an earlier elution time for the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the conjugate, confirming the site of conjugation and the integrity of the linker and payload.

TechniqueInformation ProvidedTypical Observation
¹H NMR Provides information on the proton environment of the molecule.Appearance of characteristic peaks from the THP, PEG, and Boc groups in the spectrum of the purified conjugate.
¹³C NMR Provides information on the carbon skeleton of the molecule.Appearance of new signals corresponding to the carbon atoms of the linker in the conjugate's spectrum.

Comparative Analysis with Alternative Linkers

While this compound offers a specific set of protecting groups, a variety of other heterobifunctional PEG linkers are available for bioconjugation, each with its own advantages and requiring similar validation methodologies.

Linker TypeReactive GroupsCommon ApplicationsKey Validation Considerations
NHS-PEG-Maleimide NHS ester (amine-reactive), Maleimide (thiol-reactive)Antibody-drug conjugates (ADCs), protein-peptide conjugationConfirming site-specific conjugation to both amine and thiol residues.
Azide-PEG-Alkyne Azide and AlkyneClick chemistry applications, bioconjugation to modified proteinsValidating the efficiency of the click reaction and purification from the copper catalyst if used.
Carboxyl-PEG-Amine Carboxylic acid and AminePeptide synthesis, surface modificationRequires activation of the carboxyl group (e.g., with EDC/NHS) prior to conjugation.

Experimental Workflows and Protocols

General Conjugation and Deprotection Workflow

The use of orthogonal protecting groups like THP and Boc allows for a stepwise conjugation strategy.

cluster_0 Step 1: First Conjugation cluster_1 Step 2: THP Deprotection cluster_2 Step 3: Second Conjugation cluster_3 Step 4: Boc Deprotection Payload Payload with reactive group A Conjugate1 Payload-PEG1-Boc (THP protected) Payload->Conjugate1 React with deprotected end of linker Linker This compound Linker->Conjugate1 Deprotection1 Acidic Condition (e.g., mild TFA) Conjugate1->Deprotection1 Conjugate2 Payload-PEG1-Boc (deprotected alcohol) Deprotection1->Conjugate2 FinalConjugate Payload-PEG1-Molecule2 (Boc protected) Conjugate2->FinalConjugate React with Molecule 2 Molecule2 Second Molecule with reactive group B Molecule2->FinalConjugate Deprotection2 Stronger Acidic Condition (e.g., TFA) FinalConjugate->Deprotection2 FinalProduct Final Conjugate Deprotection2->FinalProduct

Caption: A stepwise workflow for conjugation using a dually-protected linker.

Protocol 1: Validation by RP-HPLC

Objective: To separate the this compound conjugated payload from the unconjugated payload and excess linker.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the payload (e.g., 220 nm for peptides, 280 nm for proteins).

  • Analysis: Compare the chromatograms of the reaction mixture, the unconjugated payload, and the linker. The appearance of a new, typically more polar (earlier eluting) peak in the reaction mixture indicates the formation of the conjugate.

Protocol 2: Confirmation by MALDI-TOF Mass Spectrometry

Objective: To confirm the mass of the conjugated product.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, in a 1:1 solution of acetonitrile and 0.1% TFA in water.

  • Sample Preparation: Mix the purified conjugate (from HPLC) or the crude reaction mixture 1:1 with the matrix solution on the MALDI target plate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected conjugate.

  • Analysis: The observed mass should correspond to the theoretical mass of the payload plus the mass of the this compound linker (minus the mass of water lost during bond formation).

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Reaction Conjugation Reaction Mixture Purification RP-HPLC Purification Reaction->Purification HPLC HPLC Analysis (Purity Check) Purification->HPLC MS Mass Spec Analysis (Mass Confirmation) Purification->MS NMR NMR Analysis (Structural Confirmation) Purification->NMR Data Compare experimental data with theoretical values HPLC->Data MS->Data NMR->Data

Caption: A logical workflow for the validation of a bioconjugation reaction.

Conclusion

The validation of this compound conjugation to a payload is a multi-step process that relies on the synergistic use of chromatographic and spectrometric techniques. By employing a combination of RP-HPLC for purification and initial characterization, followed by mass spectrometry for mass confirmation and NMR for detailed structural analysis, researchers can confidently verify the successful synthesis of their desired bioconjugate. The choice of validation methods should be tailored to the specific properties of the payload and the intended application of the final product.

The Influence of THP-PEG-Boc Linker Length on ADC Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and safety profiles. Among the various linker technologies, those incorporating polyethylene glycol (PEG) chains have gained prominence for their ability to modulate the physicochemical properties of ADCs. This guide provides a comprehensive comparison of the impact of THP-PEG-Boc linker length on ADC stability, supported by representative experimental data and detailed methodologies.

The "THP-PEG-Boc" linker is a sophisticated system where 'THP' (Tetrahydropyranyl) and 'Boc' (tert-butyloxycarbonyl) are protecting groups, and PEG is the hydrophilic spacer. The THP group is often used to protect hydroxyl or thiol functionalities, and is stable under non-acidic conditions.[1][2] The Boc group is an acid-labile protecting group for amines, crucial for the sequential synthesis of the linker-payload construct.[3][4][5] The length of the PEG chain is a key variable that can be modulated to optimize the therapeutic index of an ADC.

Comparative Analysis of ADC Stability with Varying PEG Linker Lengths

The length of the PEG chain in a THP-PEG-Boc linker significantly impacts several key attributes of an ADC, including its hydrophobicity, plasma stability, and in vivo efficacy. Generally, a balance must be struck between the enhanced stability potentially offered by shorter linkers and the improved pharmacokinetic properties associated with longer linkers.

Data Summary

The following tables present a summary of representative quantitative data illustrating the impact of increasing the number of PEG units in a THP-PEG-Boc linker on ADC stability and performance. While this data is synthesized from established trends, it provides a clear comparative framework.

Table 1: Physicochemical and In Vitro Stability

LinkerHIC Retention Time (min)% Aggregate (SEC)In Vitro Cytotoxicity (IC50, nM)
THP-PEG1-Boc15.22.10.5
THP-PEG4-Boc12.81.50.8
THP-PEG8-Boc10.51.11.2
THP-PEG12-Boc8.90.91.8

Note: Lower HIC retention time indicates increased hydrophilicity. A lower percentage of aggregation indicates greater stability.

Table 2: Pharmacokinetics and In Vivo Efficacy

LinkerPlasma Half-life (t1/2, hours)% Intact ADC after 7 days (in vivo)Tumor Growth Inhibition (%)
This compound806575
THP-PEG4-Boc1207885
THP-PEG8-Boc1608592
THP-PEG12-Boc1908890

Note: Longer plasma half-life and higher percentage of intact ADC indicate greater in vivo stability. Tumor growth inhibition is a measure of efficacy.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ADC stability. Below are protocols for key experiments cited in this guide.

Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment

Objective: To determine the relative hydrophobicity of ADCs with varying PEG linker lengths.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1290 Infinity II Bio LC or equivalent.

    • Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm or equivalent.

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute ADC samples to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Gradient: 0-100% Mobile Phase B over 20 minutes.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • The retention time of the main ADC peak is recorded. A shorter retention time indicates a more hydrophilic ADC.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in ADC preparations.

Methodology:

  • System Preparation:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: Tosoh TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm or equivalent.

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Sample Preparation:

    • Dilute ADC samples to 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the monomer and any high molecular weight species (aggregates). The percentage of aggregate is calculated as (Aggregate Peak Area / Total Peak Area) x 100.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.

Methodology:

  • Incubation:

    • Incubate the ADC sample (e.g., 100 µg/mL) in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing:

    • At each time point, quench the reaction by freezing the aliquot at -80°C.

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).

  • Analysis:

    • Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR).

  • Data Analysis:

    • A decrease in the average DAR over time indicates linker cleavage and payload loss. The percentage of intact ADC can be calculated relative to the 0-hour time point.

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the in vivo stability and clearance rate of ADCs.

Methodology:

  • Animal Model:

    • Use healthy mice or rats.

  • Administration:

    • Administer ADCs with varying PEG linker lengths intravenously at a defined dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days) post-injection.

  • Sample Processing:

    • Isolate plasma from the blood samples.

  • Quantification:

    • Quantify the concentration of the total antibody in the plasma using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate pharmacokinetic parameters, including the elimination half-life (t1/2), using appropriate software.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of ADCs in a tumor-bearing animal model.

Methodology:

  • Tumor Model:

    • Implant human tumor xenografts that express the target antigen subcutaneously in immunodeficient mice.

  • Treatment:

    • Once tumors reach a predetermined size, randomize mice into treatment groups.

    • Administer the different ADC constructs intravenously at a specified dose and schedule.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Data Analysis:

    • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control (vehicle) group.

Visualizing the Concepts

The following diagrams, created using Graphviz, illustrate the key concepts and workflows discussed in this guide.

ADC_Structure_and_Linker_Components cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Components Antibody Antibody Linker THP-PEG-Boc Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment THP THP Group (Protecting Group) PEG PEG Chain (Hydrophilic Spacer) Boc Boc Group (Protecting Group) Cleavable_Site Cleavable Site

Caption: Structure of an ADC with THP-PEG-Boc linker components.

Experimental_Workflow cluster_assays Stability and Efficacy Assessment start Synthesize ADCs with Varying PEG Lengths (PEG1, PEG4, PEG8, PEG12) HIC Hydrophilicity (HIC) start->HIC SEC Aggregation (SEC) start->SEC Plasma_Stability In Vitro Plasma Stability start->Plasma_Stability PK_Study Pharmacokinetics (In Vivo) start->PK_Study Efficacy_Study Antitumor Efficacy (In Vivo) start->Efficacy_Study Data_Analysis Comparative Data Analysis HIC->Data_Analysis SEC->Data_Analysis Plasma_Stability->Data_Analysis PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Conclusion Optimal Linker Length Selection Data_Analysis->Conclusion Linker_Length_Impact cluster_short Shorter PEG Linker (e.g., PEG1) cluster_long Longer PEG Linker (e.g., PEG8, PEG12) Increased_Hydrophobicity Increased Hydrophobicity Potentially_Higher_Stability Potentially Higher Stability Increased_Hydrophobicity->Potentially_Higher_Stability Shorter_Half_Life Shorter Plasma Half-life Increased_Hydrophobicity->Shorter_Half_Life Increased_Hydrophilicity Increased Hydrophilicity Improved_PK_Profile Improved PK Profile Increased_Hydrophilicity->Improved_PK_Profile Longer_Half_Life Longer Plasma Half-life Improved_PK_Profile->Longer_Half_Life Potentially_Enhanced_Efficacy Potentially Enhanced Efficacy Improved_PK_Profile->Potentially_Enhanced_Efficacy Linker_Length PEG Linker Length Linker_Length->Increased_Hydrophobicity Linker_Length->Increased_Hydrophilicity

References

A Comparative Analysis of PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, with a focus on the versatile THP-PEG1-Boc as a building block for PEG-based linkers, and presents supporting experimental data to aid researchers in the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

Comparative Analysis of PROTAC Linker Types

PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.

This compound: A Versatile Building Block

This compound is a heterobifunctional linker building block commonly used in the synthesis of PROTACs. It features a short polyethylene glycol (PEG) chain, a tetrahydropyranyl (THP) protecting group for a terminal alcohol, and a tert-butyloxycarbonyl (Boc) protecting group for a terminal amine. The THP group is labile to acidic conditions, while the Boc group is removed under different acidic conditions, allowing for orthogonal deprotection and sequential conjugation to the protein of interest (POI) ligand and the E3 ligase ligand. This modularity makes it a valuable tool for constructing libraries of PROTACs with varying linker lengths and compositions.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Impact of Linker Composition and Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study on TBK1 degraders highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms.[2]

Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

Linker CompositionTarget ProteinE3 LigaseDegradation in HEK293T cells
Nine-atom alkyl chainCRBNVHLConcentration-dependent decrease
Three PEG unitsCRBNVHLWeak degradation

This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.

Table 3: Influence of Linker Rigidity on Androgen Receptor (AR) Degradation

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)
Parent PROTAC (Flexible PEG)Flexible (PEG)Exhibited degradation
PROTAC with Disubstituted PhenylRigid (Disubstituted Phenyl)No activity

This example illustrates that increasing linker rigidity does not always lead to improved degradation and can sometimes be detrimental to activity.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub Ubiquitin Ternary->Ub PolyUb_POI Polyubiquitinated POI Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation E2 E2 Ub-conjugating enzyme

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_optimization Optimization A Select POI and E3 Ligase Ligands B Choose Linker Type (e.g., PEG, Alkyl, Rigid) A->B C Synthesize PROTAC Library (Varying linker length & attachment points) B->C D Ternary Complex Formation Assay (SPR, ITC, FRET) C->D E Western Blot for Degradation (Determine DC50 and Dmax) D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Analyze Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H H->C Iterate

Caption: A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.

3. Reagent Addition:

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

  • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well.

4. Signal Measurement:

  • For MTT assay: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For CellTiter-Glo® assay: Measure the luminescence using a luminometer.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value from the dose-response curve.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the formation and stability of the ternary complex in real-time.

1. Immobilization:

  • Immobilize a high-affinity antibody for a tag (e.g., His-tag, Avi-tag) on the sensor chip surface.

  • Capture the tagged E3 ligase onto the antibody-coated surface.

2. Binary Interaction Analysis:

  • Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Separately, inject varying concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use an alternative method to determine the PROTAC-target protein binary KD.

3. Ternary Complex Analysis:

  • Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface.

  • The binding response will reflect the formation of the ternary complex.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.

  • Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like those derived from this compound offer synthetic accessibility and can improve physicochemical properties, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. There is a growing interest in more rigid and clickable linkers to improve potency and selectivity. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Validating THP-PEG1-Boc Conjugates: A Comparative Guide to In Vitro and In Vivo Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the rigorous validation of novel drug delivery systems is paramount to advancing therapeutic candidates. This guide provides a comparative framework for the in vitro and in vivo validation of Tetrahydropyranyl-Polyethylene Glycol-tert-Butyloxycarbonyl (THP-PEG1-Boc) conjugates. While direct comparative data for this specific conjugate is emerging, this guide synthesizes established methodologies and presents illustrative data from related PEGylated systems to inform experimental design and interpretation.

Data Presentation: Comparative Performance Metrics

The successful validation of a drug conjugate hinges on demonstrating its improved efficacy and safety profile compared to the unconjugated drug or alternative delivery platforms. The following tables summarize key quantitative data points that are critical for this assessment. The data presented here are illustrative and based on typical performance of PEGylated compounds.

Table 1: In Vitro Cytotoxicity Profile

CompoundCell LineIC50 (µM) after 48hNotes
This compound-Drug Cancer Cell Line (e.g., MDA-MB-231)1.5Increased potency compared to free drug.
Free DrugCancer Cell Line (e.g., MDA-MB-231)5.2Higher concentration needed for same effect.
This compound (Control)Cancer Cell Line (e.g., MDA-MB-231)> 100Vehicle shows minimal intrinsic toxicity.
This compound-Drug Normal Cell Line (e.g., HUVEC)25.8Reduced toxicity to non-cancerous cells.[1]
Free DrugNormal Cell Line (e.g., HUVEC)8.9Higher toxicity to non-cancerous cells.

Table 2: Cellular Uptake Efficiency

CompoundCell LineUptake (% of control) after 6hMethod
This compound-Drug THP-1 (Macrophage-like)150%Flow Cytometry
Free DrugTHP-1 (Macrophage-like)100% (baseline)Flow Cytometry
PEGylated ControlTHP-1 (Macrophage-like)120%Flow Cytometry

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupAnimal ModelTumor Volume Reduction (%)Survival Rate (%)
This compound-Drug Nude Mice (MDA-MB-231 xenograft)85%90%
Free DrugNude Mice (MDA-MB-231 xenograft)40%50%
Vehicle ControlNude Mice (MDA-MB-231 xenograft)0%20%

Experimental Protocols

Detailed and reproducible protocols are the bedrock of reliable validation. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., THP-1, MDA-MB-231, HUVEC) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate, the free drug, and the this compound vehicle control. Replace the cell culture medium with medium containing the test compounds and incubate for 48 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cellular Uptake Analysis (Flow Cytometry)
  • Cell Seeding: Seed THP-1 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to differentiate into macrophage-like cells if required by the experimental design.[3]

  • Fluorescent Labeling: Conjugate a fluorescent dye (e.g., FITC) to the this compound conjugate and the control compounds.

  • Treatment: Treat the cells with the fluorescently labeled compounds at a specific concentration for various time points (e.g., 1, 4, 8 hours).

  • Cell Harvesting: Wash the cells with cold PBS to remove unbound compound and detach the cells using trypsin.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of cellular uptake.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., N:NIH(S)II-nu/nu mice).[2]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (vehicle control, free drug, this compound conjugate) and administer the treatments via an appropriate route (e.g., intravenous injection) at a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Efficacy and Toxicity Monitoring: Monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further histological analysis.[2]

Mandatory Visualizations

Diagrams illustrating workflows and pathways provide a clear visual summary of the validation process.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Analysis & Comparison a Cytotoxicity Assay (MTT) b Cellular Uptake (Flow Cytometry) a->b c Drug Release Profile b->c d Tumor Xenograft Model c->d Proceed if promising e Pharmacokinetics d->e f Biodistribution e->f g Compare to Free Drug f->g h Compare to Alternatives f->h

Caption: Experimental workflow for validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor endosome Endosome receptor->endosome Endocytosis conjugate This compound -Drug Conjugate conjugate->receptor Binding drug_release Drug Release endosome->drug_release pH-dependent target Intracellular Target drug_release->target apoptosis Apoptosis target->apoptosis

Caption: Putative cellular uptake pathway.

References

Assessing the Purity and Homogeneity of THP-PEG1-Boc: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity and homogeneity of linker molecules are critical parameters that directly impact the efficacy and reproducibility of their final constructs. This guide provides a comprehensive comparison of analytical methodologies for assessing the quality of THP-PEG1-Boc, a commonly utilized PEG-based linker, and its alternatives.

This compound, characterized by a tetrahydropyranyl (THP) protecting group, a single polyethylene glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected amine, serves as a foundational component in the construction of PROTACs.[1] Its precise length and chemical properties are crucial for optimizing the formation of the ternary complex between the target protein, the E3 ligase, and the PROTAC molecule itself.[2] Ensuring the high purity and structural integrity of this linker is paramount to avoid the introduction of unintended variables into experimental outcomes.

Comparative Analysis of Analytical Techniques

The assessment of purity and homogeneity for this compound and its alternatives primarily relies on a suite of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method provides unique insights into the chemical identity and purity of the compound.

Analytical Technique Parameter Assessed Typical Specification for this compound Alternative Linker Example: Boc-PEG1-acid Alternative Linker Example: Alkyl-C3-Boc
¹H NMR Spectroscopy Structural Integrity & PurityConforms to structure, Purity >95%Conforms to structure, Purity >96%[3]Conforms to structure, Purity >95%
Reverse-Phase HPLC Homogeneity & PurityPurity ≥98%Purity >98%Purity ≥95%
Mass Spectrometry (ESI-MS) Molecular Weight Verification[M+Na]⁺ calculated vs. found[M+Na]⁺ calculated vs. found[M+Na]⁺ calculated vs. found

Table 1: Comparison of Analytical Specifications for this compound and Alternatives. This table summarizes the key analytical techniques and typical purity specifications for this compound and two common alternatives, a PEG linker with a terminal carboxylic acid and a simple alkyl chain linker.

Experimental Protocols for Purity and Homogeneity Assessment

Detailed and robust experimental protocols are essential for the accurate and reproducible analysis of this compound and its alternatives. Below are representative methodologies for the key analytical techniques.

Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure and assessing the purity of small molecules like this compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl sulfoxide).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the sample can be calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for determining the homogeneity and purity of PROTAC linkers by separating the main component from any impurities.

Methodology:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically employed.

  • Gradient: A linear gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% B over 20 minutes) is used to elute the compound and any impurities.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 214 nm or 220 nm) is standard.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing confirmation of the molecular weight and identification of impurities.

Methodology:

  • LC System: An HPLC or UHPLC system is coupled to a mass spectrometer. The LC conditions are often similar to those used for standard HPLC analysis.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used to ionize the analyte.

  • Data Acquisition: The mass spectrometer is set to scan a mass range that includes the expected molecular weight of the analyte and potential impurities.

  • Data Analysis: The mass spectrum of the main peak is analyzed to confirm the molecular weight of the product (often observed as [M+H]⁺ or [M+Na]⁺). The mass spectra of minor peaks can be used to identify potential impurities, such as byproducts from the synthesis or degradation products.

Visualizing the Assessment Workflow

To provide a clear understanding of the process for assessing the purity and homogeneity of this compound, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity & Homogeneity Analysis cluster_results Results Crude Crude this compound Purification Column Chromatography Crude->Purification NMR ¹H NMR Spectroscopy Purification->NMR HPLC Reverse-Phase HPLC Purification->HPLC MS Mass Spectrometry Purification->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment (>95%) NMR->Purity HPLC->Purity Homogeneity Homogeneity Confirmation HPLC->Homogeneity MW Molecular Weight Verification MS->MW

Workflow for Purity and Homogeneity Assessment.

Analytical_Technique_Relationship NMR ¹H NMR Structure Chemical Structure NMR->Structure Purity Purity (%) NMR->Purity HPLC HPLC HPLC->Purity Homogeneity Homogeneity HPLC->Homogeneity MS Mass Spec MW Molecular Weight MS->MW

Relationship between Analytical Techniques and Information.

Conclusion

The rigorous assessment of purity and homogeneity is a non-negotiable step in the utilization of PROTAC linkers like this compound. By employing a combination of ¹H NMR, HPLC, and mass spectrometry, researchers can confidently verify the quality of their starting materials, leading to more reliable and reproducible results in their drug discovery efforts. The choice between this compound and its alternatives will depend on the specific requirements of the PROTAC being synthesized, but the principles of stringent quality control remain universal.

References

Safety Operating Guide

Navigating the Safe Disposal of THP-PEG1-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of THP-PEG1-Boc, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol for this compound

The primary directive for laboratory waste is to have a clear disposal plan before starting any experiment. The following steps outline a general framework for the disposal of this compound.

Step 1: Waste Identification and Segregation

Properly identify and segregate chemical waste to ensure safe handling and disposal.[1] this compound should be treated as chemical waste. It is imperative not to mix it with regular trash or dispose of it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][2]

Step 2: Waste Collection and Labeling

  • Solid Waste: Collect solid this compound waste in a designated, chemically resistant container with a secure lid.[2]

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof container for chemical waste.[1] For small volumes in volatile organic solvents, the liquid can be absorbed onto an inert material like vermiculite or sand and disposed of as solid waste.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any known hazards. Do not use abbreviations or chemical formulas.

Step 3: Storage of Chemical Waste

Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the container is kept closed except when adding waste.

Step 4: Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as chemical waste. These items should be collected in a designated, labeled container. Glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste before washing with soap and water.

Step 5: Final Disposal

Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor. Always comply with local and national regulations regarding chemical waste disposal. While polyethylene glycol is known to be biodegradable, it is still important to avoid releasing it into wastewater systems as it can impact the biological and chemical oxygen demand in treatment processes.

Quantitative Data for Disposal

While specific quantitative limits for the disposal of this compound are not documented, the following table summarizes key handling parameters based on general laboratory safety guidelines for similar chemical compounds.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent splashing and aerosolization of the compound.
Working Concentration As low as experimentally requiredTo minimize the volume of waste generated.
Storage of Waste Segregated, labeled, sealed containerTo prevent accidental mixing with incompatible chemicals and ensure clear identification.
pH of Aqueous Waste Neutral (6-8)To minimize reactivity and corrosion if local regulations permit drain disposal of neutralized, non-hazardous components.

Experimental Protocols

There are no specific experimental protocols cited for the neutralization or disposal of this compound in the provided search results. The recommended procedure is to collect the waste for professional disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste identify->solid Solid liquid Liquid Waste identify->liquid Liquid collect_solid Collect in Labeled, Sealed Container for Solids solid->collect_solid absorb Absorb on Inert Material (e.g., Vermiculite) liquid->absorb collect_liquid Collect in Labeled, Leak-Proof Container for Liquids liquid->collect_liquid absorb->collect_solid store Store in Designated, Secure Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Pickup/Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling THP-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Inferred Hazard Assessment

A thorough risk assessment should be conducted before handling THP-PEG1-Boc. The primary components of the molecule suggest the following potential hazards:

  • Tetrahydropyranyl (THP) Ethers : THP ethers are generally stable under basic conditions but are labile to acids.[1][2] While not highly reactive, the dihydropyran precursor is flammable, and some related cyclic ethers can form explosive peroxides over time with exposure to air. Therefore, it is prudent to treat THP-containing compounds with care, especially concerning storage and handling.

  • Polyethylene Glycol (PEG) : PEG is widely regarded as a low-toxicity and biologically inert compound, frequently used in pharmaceutical and cosmetic applications.[3][4] Most safety data sheets for PEG derivatives classify them as non-hazardous.[5]

  • tert-Butyloxycarbonyl (Boc) : The Boc protecting group is common in organic synthesis and is generally stable to a wide range of reagents, except for strong acids. The reagents used for its removal, such as trifluoroacetic acid, are corrosive and require careful handling.

Given these considerations, this compound should be handled as a compound with low to moderate potential for irritation, particularly to the eyes, skin, and respiratory tract, and appropriate precautions should be taken.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for chemicals with unknown or low-level hazards.

PPE CategorySpecificationPurpose
Eye/Face Protection Safety goggles with side shields or a face shield.To protect eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).To prevent skin contact. Gloves should be inspected before use and disposed of properly.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating aerosols or dust.To prevent inhalation of airborne particles.

Experimental Protocols

Handling and Use:

  • Preparation : Work in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment : Before handling, put on all required PPE as detailed in the table above.

  • Weighing and Transfer : Handle as a solid to minimize dust. If the compound is a powder, weigh it carefully to avoid creating airborne dust. Use a spatula for transfers.

  • Dissolving : When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • After Handling : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong acids and oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials, including gloves and empty containers, should be placed in a designated, sealed waste container.

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Workflow for Safe Handling of this compound

G A 1. Assess Hazards Review available data for this compound and related compounds. B 2. Don Personal Protective Equipment (Goggles, Lab Coat, Nitrile Gloves) A->B C 3. Handle Compound Work in a well-ventilated area. Weigh and transfer carefully. B->C D 4. Decontaminate Clean work surfaces and equipment. C->D E 5. Doff Personal Protective Equipment Remove gloves and lab coat correctly. D->E F 6. Dispose of Waste Place contaminated materials in a sealed container. E->F G 7. Wash Hands Thoroughly wash hands with soap and water. F->G

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.